2-Descarboxy-2-cyano Telmisartan-d3
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N5/c1-4-9-31-36-32-22(2)18-26(33-35-28-12-7-8-13-29(28)37(33)3)19-30(32)38(31)21-23-14-16-24(17-15-23)27-11-6-5-10-25(27)20-34/h5-8,10-19H,4,9,21H2,1-3H3/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEVZYAEXURSHX-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C#N)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C#N)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2-Descarboxy-2-cyano Telmisartan-d3 in Bioanalytical Applications
This guide provides an in-depth technical overview of 2-Descarboxy-2-cyano Telmisartan-d3 (CAS Number: 1794883-47-8), a critical internal standard for the bioanalysis of Telmisartan. Designed for researchers, scientists, and drug development professionals, this document elucidates the foundational principles, practical applications, and detailed methodologies pertinent to its use in quantitative mass spectrometry.
Section 1: Foundational Principles
The Parent Compound: Telmisartan
Telmisartan is a potent and long-acting nonpeptide antagonist of the angiotensin II type 1 (AT1) receptor.[1][2][3] By selectively blocking the AT1 receptor, Telmisartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[1][4][5][6] This mechanism of action makes it a widely prescribed medication for hypertension, congestive heart failure, and diabetic nephropathy.[1][5][6]
The pharmacokinetic profile of Telmisartan is characterized by rapid absorption, a long half-life of approximately 24 hours, and high plasma protein binding (>99.5%).[7][8] Metabolism of Telmisartan is minimal and occurs primarily through glucuronidation to form a pharmacologically inactive acyl glucuronide.[7][9] The cytochrome P450 isoenzymes are not involved in its metabolism.[2][7] The majority of the administered dose is excreted unchanged in the feces via biliary excretion.[7][8][9]
The Role of Deuterated Internal Standards
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount.[10] Deuterated internal standards are considered the "gold standard" for this purpose.[10] An internal standard is a compound with physicochemical properties nearly identical to the analyte of interest, which is added in a known quantity to samples before processing.[11][12]
The core principle behind their efficacy is isotope dilution mass spectrometry (IDMS).[10] A deuterated internal standard, where one or more hydrogen atoms are replaced by deuterium (²H), is chemically identical to the analyte but has a different mass.[10][11] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[10]
Key Advantages of Using Deuterated Internal Standards:
-
Correction for Matrix Effects: Biological matrices like plasma can enhance or suppress the ionization of an analyte, leading to inaccurate quantification. A deuterated standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization.[10][13]
-
Compensation for Sample Loss: During multi-step extraction procedures, some analyte may be lost. The deuterated standard is lost at the same rate, ensuring the ratio of analyte to internal standard remains constant.[10][14]
-
Normalization of Instrumental Variability: Fluctuations in injection volume and mass spectrometer response are corrected, leading to more precise and reproducible results.[10][12]
Introducing 2-Descarboxy-2-cyano Telmisartan-d3
Physicochemical Properties:
| Property | Value |
| Chemical Name | 2-Descarboxy-2-cyano Telmisartan-d3 |
| CAS Number | 1794883-47-8 |
| Molecular Formula | C33H26D3N5 |
| Molecular Weight | 498.64 g/mol |
Section 2: Bioanalytical Methodologies
The quantification of Telmisartan and its related compounds in biological matrices is predominantly achieved using LC-MS/MS due to its high sensitivity and selectivity.[3][20][21][22]
Experimental Workflow
A typical bioanalytical workflow for the quantification of Telmisartan using a deuterated internal standard like 2-Descarboxy-2-cyano Telmisartan-d3 involves several key steps.
Caption: Bioanalytical workflow for Telmisartan quantification.
Detailed Experimental Protocol
This protocol is a representative example and should be optimized and validated according to regulatory guidelines (e.g., US FDA).[20][23]
2.2.1 Materials and Reagents:
-
2-Descarboxy-2-cyano Telmisartan-d3 (Internal Standard)
-
Telmisartan reference standard
-
Control human plasma (with anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Deionized water
2.2.2 Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Telmisartan and 2-Descarboxy-2-cyano Telmisartan-d3 in methanol to obtain individual stock solutions.[23]
-
Working Solutions: Prepare serial dilutions of the Telmisartan stock solution with a methanol/water mixture to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard.
2.2.3 Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add 10 µL of the internal standard working solution and vortex briefly.[20]
-
Add 500 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated proteins.[20]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.[20]
-
Reconstitute the dried residue in 200 µL of the mobile phase.[24]
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2.2.4 LC-MS/MS Conditions:
-
LC System: Agilent 1260 Infinity LC system or equivalent.
-
Column: C18 column (e.g., 100 mm × 4.6 mm, 5 µm).[23]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate with 0.1% formic acid).[23]
-
Injection Volume: 10 µL.[19]
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions (Hypothetical for this IS):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Telmisartan | 515.2 | 276.1 |
| 2-Descarboxy-2-cyano Telmisartan-d3 | 499.3 | [Product Ion to be determined] |
Note: The exact MRM transitions must be determined experimentally by infusing the pure compounds into the mass spectrometer.
Data Analysis and Quantification
The concentration of Telmisartan in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Telmisartan in the test samples is then interpolated from this curve.
Section 3: Mechanism of Action and Context
Understanding the mechanism of action of Telmisartan is crucial for interpreting pharmacokinetic and pharmacodynamic data.
Caption: Mechanism of action of Telmisartan.
Telmisartan exerts its therapeutic effect by blocking the binding of Angiotensin II to the AT1 receptor.[1][25] This action prevents a cascade of downstream effects, including vasoconstriction and aldosterone release, ultimately leading to a decrease in blood pressure.[4][6] In addition to its primary role as an angiotensin II receptor blocker, Telmisartan also acts as a partial agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which may contribute to its beneficial effects on insulin and glucose metabolism.[2][8]
Section 4: Conclusion
2-Descarboxy-2-cyano Telmisartan-d3 serves as a specialized tool for the precise and accurate quantification of Telmisartan-related compounds in complex biological matrices. Its use as an internal standard, grounded in the principles of isotope dilution mass spectrometry, is integral to robust bioanalytical method development in both preclinical and clinical research. This guide has provided a comprehensive framework for its application, from the underlying scientific principles to a detailed, actionable experimental protocol. Adherence to these methodologies, coupled with rigorous validation, will ensure the generation of high-quality, reliable data essential for advancing drug development programs.
References
-
Wikipedia. Angiotensin II receptor blocker. [Link]
-
CV Pharmacology. Angiotensin Receptor Blockers (ARBs). [Link]
-
Drugs.com. Telmisartan: Package Insert / Prescribing Information / MOA. [Link]
-
Cleveland Clinic. Angiotensin II Receptor Blockers (ARBs). [Link]
-
MDPI. Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers. [Link]
-
AptoChem. Deuterated internal standards and bioanalysis. [Link]
-
National Center for Biotechnology Information. Angiotensin II Receptor Blockers (ARB) - StatPearls. [Link]
-
Ijrash. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]
-
SINOPEG. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
SCION Instruments. The Role of Internal Standards In Mass Spectrometry. [Link]
-
ResearchGate. Telmisartan: A review of its pharmacodynamic and pharmacokinetic properties | Request PDF. [Link]
-
Wikipedia. Telmisartan. [Link]
-
PubMed. Absorption, metabolism, and excretion of intravenously and orally administered [14C]telmisartan in healthy volunteers. [Link]
-
ResearchGate. Bioanalytical method development and validation of simultaneous analysis of telmisartan and hydrochlorthiazide in human plasma using LC-MS/MS. [Link]
-
ResearchGate. Absorption, Metabolism, and Excretion of Intravenously and Orally Administered [ 14 C]Telmisartan in Healthy Volunteers | Request PDF. [Link]
-
Bion Clinicals. DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR QUANTIFICATION OF AMLODIPINE AND TELMISARTAN IN HUMAN PLASMA USING ETHYL. [Link]
-
National Center for Biotechnology Information. Development and validation of a high throughput LC–MS/MS method for simultaneous quantitation of pioglitazone and telmisartan in rat plasma and its application to a pharmacokinetic study. [Link]
-
Research Journal of Pharmacy and Technology. A Bioanalytical Method for Quantification of Telmisartan in rat Plasma; Development, Validation and Application to Pharmacokinetic Study. [Link]
-
Ingenieria Analitica Sl. A Sensitive LC/MS/MS Method for the Quantitation of Telmisartan in Human Plasma using the Agilent 6460 Triple Quadrupole LC/MS w. [Link]
-
PubMed. Concise synthesis of telmisartan via decarboxylative cross-coupling. [Link]
-
Pharmaffiliates. 1794883-47-8| Chemical Name : 2-Descarboxy-2-cyano Telmisartan-d3. [Link]
-
ijprajournal.com. Overview on Analysis Methods of Telmisartan in Pharmaceutical Preparation and Biological Matrices. [Link]
- Google Patents.
-
ResearchGate. Analytical methodologies for determination of telmisartan: An overview. [Link]
-
Universal Journal of Pharmaceutical Research. SIMULTANEOUS SPECTROPHOTOMETRIC DETERMINATION OF TELMISARTAN AND HYDROCHLOROTHIAZIDE IN PHARMACEUTICAL PREPARATIONS BY RATIO SPE. [Link]
Sources
- 1. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Telmisartan - Wikipedia [en.wikipedia.org]
- 9. Absorption, metabolism, and excretion of intravenously and orally administered [14C]telmisartan in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 13. texilajournal.com [texilajournal.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. 2-Descarboxy-2-cyano Telmisartan | LGC Standards [lgcstandards.com]
- 16. TelMisartan IMpurity G-d3 | 1794883-47-8 [chemicalbook.com]
- 17. WO2011077444A1 - A new process for the preparation of pure telmisartan - Google Patents [patents.google.com]
- 18. pharmaffiliates.com [pharmaffiliates.com]
- 19. researchgate.net [researchgate.net]
- 20. Development and validation of a high throughput LC–MS/MS method for simultaneous quantitation of pioglitazone and telmisartan in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijprajournal.com [ijprajournal.com]
- 22. ujpronline.com [ujpronline.com]
- 23. bionclinicals.com [bionclinicals.com]
- 24. umpir.ump.edu.my [umpir.ump.edu.my]
- 25. Unlocking Novel Therapeutic Potential of Angiotensin II Receptor Blockers [mdpi.com]
2-Descarboxy-2-cyano Telmisartan-d3 supplier information
Topic: 2-Descarboxy-2-cyano Telmisartan-d3: Technical Specifications, Application, and Sourcing Guide Content Type: Technical Guide / Whitepaper Audience: Analytical Chemists, CMC Leads, and Drug Development Scientists
Executive Summary: The Critical Role of Impurity G
In the development of Angiotensin II Receptor Blockers (ARBs) like Telmisartan, the control of process-related impurities is a critical Critical Quality Attribute (CQA). 2-Descarboxy-2-cyano Telmisartan (commonly designated as Impurity G in EP/USP monographs) represents the penultimate intermediate in the commercial synthesis of Telmisartan. Its presence indicates incomplete hydrolysis of the nitrile precursor.
To accurately quantify this impurity at trace levels (ppm) amidst complex biological matrices or concentrated API formulations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This method requires a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, ionization suppression, and extraction variability. 2-Descarboxy-2-cyano Telmisartan-d3 serves as this precise analytical anchor.
Chemical Identity & Technical Specifications
Before sourcing, researchers must verify the exact chemical identity to ensure compatibility with regulatory impurity profiling methods.
Table 1: Physicochemical Profile
| Feature | Specification |
| Chemical Name | 2-Descarboxy-2-cyano Telmisartan-d3 |
| Synonyms | Telmisartan Impurity G-d3; 4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile-d3 |
| CAS Number (Labeled) | 1794883-47-8 |
| CAS Number (Unlabeled) | 144702-27-2 |
| Molecular Formula | C₃₃H₂₆D₃N₅ |
| Molecular Weight | ~498.64 g/mol (vs. 495.62 g/mol for unlabeled) |
| Isotopic Labeling | d3 on the N-methyl group of the benzimidazole ring |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
| pKa | ~4.5 (benzimidazole nitrogen), lacks the acidic carboxyl pKa (~6.[1][2][3][4][5][6]0) of Telmisartan |
Mechanistic Origin: The Nitrile Hydrolysis Pathway
Understanding the origin of Impurity G is vital for explaining its presence to regulators. It is not a degradation product formed by oxidation; rather, it is a "carryover" impurity from the synthetic process.
The following diagram illustrates the synthesis node where the cyano-intermediate is hydrolyzed to Telmisartan. Failure in this step yields Impurity G.
Figure 1: Formation pathway of Impurity G.[3][5][7][8] The target analyte arises from incomplete hydrolysis of the nitrile intermediate.
Analytical Application: LC-MS/MS Protocol
The d3-labeled standard is used to normalize data in quantitative assays. Because the physicochemical properties (retention time, pKa) of the d3-analog are virtually identical to the unlabeled impurity, it co-elutes, experiencing the exact same matrix effects.
Recommended MRM Transitions
In positive electrospray ionization (ESI+), the benzimidazole moiety typically dominates fragmentation.
-
Analyte (Impurity G): m/z 496.2 → 276.1 (Benzimidazole fragment)
-
Internal Standard (Impurity G-d3): m/z 499.2 → 279.1 (Benzimidazole fragment + 3 Da)
Experimental Workflow
-
Stock Preparation: Dissolve 1 mg 2-Descarboxy-2-cyano Telmisartan-d3 in 1 mL DMSO (1 mg/mL). Store at -20°C.
-
Spiking: Add IS to samples to achieve a final concentration of ~100 ng/mL.
-
Extraction: Protein precipitation (Plasma) or Dilute-and-Shoot (API).
-
Separation: C18 Column (e.g., Waters XBridge), Gradient elution (Ammonium Acetate/Acetonitrile).
Figure 2: Analytical workflow utilizing the d3-IS for precise quantification.
Supplier Selection & Sourcing Framework
Selecting a supplier for stable isotopes requires scrutiny beyond price. The "d3" label must be chemically stable (non-exchangeable) and the isotopic enrichment must be high enough to prevent interference with the unlabeled analyte channel.
A. Critical Quality Parameters (CQA) for Sourcing
| Parameter | Acceptance Criteria | Rationale |
| Isotopic Enrichment | ≥ 99.0 atom % D | Prevents "D0" contribution to the analyte signal, which would cause false positives. |
| Chemical Purity | ≥ 95% (HPLC) | Impurities in the standard itself can introduce unknown peaks. |
| Isotopic Distribution | d0 < 0.5% | Critical for trace analysis (ppm level). |
| Label Position | N-Methyl group | Ensures the label is retained in the primary MS/MS fragment. |
B. Verified Supplier Information
Based on current chemical registries and catalog availability, the following suppliers are verified sources for CAS 1794883-47-8 .
-
Toronto Research Chemicals (TRC)
-
Pharmaffiliates Analytics & Synthetics
-
LGC Standards
-
Role: Distributor for TRC and other manufacturers.
-
Benefit: Often provides ISO 17034 accredited Reference Materials (check specific lot).
-
-
Alsachim (Shimadzu Group)
-
Specialty: High-end isotope labeled compounds.
-
Availability: Often custom synthesis, but high stock reliability for "sartans."
-
C. Procurement Strategy
-
For GMP Release Testing: Request a "Primary Reference Standard" with full CoA (H-NMR, C-NMR, MS, HPLC, TGA, Water Content).
-
For R&D/Method Development: A "Research Grade" standard (CoA with HPLC/MS only) is sufficient.
References
-
European Pharmacopoeia Commission. (2023). Telmisartan Monograph 2154: Impurity Profiling. European Directorate for the Quality of Medicines (EDQM). Link
-
Toronto Research Chemicals. (2024). 2-Descarboxy-2-cyano Telmisartan-d3 Product Sheet. Link
-
Vaikuntapu, P. R., et al. (2018). "Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan." Chemical Methodologies, 2(4), 289-304. Link
-
Pharmaffiliates. (2024). Telmisartan Impurity Standards Catalog. Link
-
ChemicalBook. (2024). CAS 1794883-47-8 Technical Data. Link
Sources
- 1. telmisartan-d3 suppliers USA [americanchemicalsuppliers.com]
- 2. 2-Descarboxy-2-cyano Telmisartan | LGC Standards [lgcstandards.com]
- 3. Telmisartan Impurities | 144701-48-4 Certified Reference Substance [alfaomegapharma.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Detection, isolation and characterization of principle synthetic route indicative impurity in telmisartan - Arabian Journal of Chemistry [arabjchem.org]
- 8. chemmethod.com [chemmethod.com]
- 9. scbt.com [scbt.com]
- 10. TelMisartan IMpurity G-d3 | 1794883-47-8 [chemicalbook.com]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Telmisartan Impurity G in Human Plasma
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Descarboxy-2-cyano Telmisartan (also known as Telmisartan EP Impurity G) in human plasma. Telmisartan Impurity G is a relevant impurity in the manufacturing of the widely prescribed antihypertensive drug, Telmisartan.[1][2][] The use of a stable isotope-labeled internal standard, 2-Descarboxy-2-cyano Telmisartan-d3, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing.[4] The method utilizes a straightforward protein precipitation for sample preparation, enabling high-throughput analysis suitable for pharmaceutical quality control and pharmacokinetic studies. This protocol is designed to meet the stringent requirements of bioanalytical method validation as outlined by regulatory agencies like the FDA and EMA.[5]
Introduction: The Rationale for a Dedicated Method
Telmisartan is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[4] During its synthesis and storage, various impurities can form, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[1][2][][6] 2-Descarboxy-2-cyano Telmisartan, classified as Telmisartan EP Impurity G, is one such process-related impurity.[1][2][] Its structural similarity to the active pharmaceutical ingredient (API) necessitates a highly selective analytical method to differentiate and accurately quantify it at low levels in biological matrices.
The "descarboxy" and "cyano" modifications on the biphenyl ring of the Telmisartan core structure, as shown in Figure 1, alter its physicochemical properties and, critically, its mass spectrometric behavior. Therefore, a dedicated LC-MS/MS method is essential for its specific quantification. This application note provides a comprehensive, step-by-step protocol for this purpose, grounded in established principles of bioanalytical method validation to ensure data of the highest integrity.[5]
Figure 1. Chemical Structures of Telmisartan, Analyte (Impurity G), and Internal Standard (IS).
Experimental Design and Causality
The choices made in this protocol are dictated by the physicochemical properties of the analyte and the goal of achieving a robust, high-throughput method.
-
Sample Preparation: Protein precipitation with acetonitrile was selected due to its efficiency in removing the bulk of plasma proteins while being simple and fast. This is suitable for a high-throughput environment. The high lipophilicity of Telmisartan and its derivatives suggests good solubility in organic solvents like acetonitrile.[4]
-
Chromatography: A reversed-phase C18 column is used, as it is well-suited for retaining and separating moderately non-polar molecules like Telmisartan and its impurities. The mobile phase, consisting of acetonitrile and water with a formic acid modifier, is chosen to achieve good peak shape and ionization efficiency in positive ion mode. Formic acid aids in the protonation of the analyte molecules.
-
Internal Standard: A stable isotope-labeled (SIL) internal standard, 2-Descarboxy-2-cyano Telmisartan-d3, is the gold standard for quantitative LC-MS/MS.[4] It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for highly accurate correction and leading to improved precision and accuracy.[7]
-
Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is chosen as the benzimidazole rings in the molecule are readily protonated. Multiple Reaction Monitoring (MRM) is employed for its superior selectivity and sensitivity, allowing for the quantification of the analyte even in a complex matrix like plasma.
Materials and Methods
Reagents and Materials
-
Analytes: 2-Descarboxy-2-cyano Telmisartan (Telmisartan EP Impurity G) reference standard (CAS: 144702-27-2)[1][2][][6][8][9][10][11]
-
Internal Standard: 2-Descarboxy-2-cyano Telmisartan-d3 (CAS: 1794883-47-8)
-
Solvents: HPLC-grade acetonitrile and methanol; LC-MS grade water.
-
Additives: LC-MS grade formic acid.
-
Biological Matrix: Drug-free human plasma with K2EDTA as anticoagulant.
Stock and Working Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Descarboxy-2-cyano Telmisartan in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 2-Descarboxy-2-cyano Telmisartan-d3 in 1 mL of methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration curve standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.
Sample Preparation Protocol: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma (standard, QC, or sample) into the appropriately labeled tube.
-
Add 300 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS System and Conditions
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UHPLC system (e.g., Agilent 1290, Waters Acquity) |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 3.0 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500, Agilent 6495) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| MRM Transitions | See Table 4 |
Rationale for MRM Transitions
The molecular weight of 2-Descarboxy-2-cyano Telmisartan is 495.62 g/mol .[1][10] In positive ESI mode, the protonated molecule [M+H]+ will have an m/z of approximately 496.2. The deuterated internal standard has a molecular weight of approximately 498.64 g/mol , leading to a protonated molecule [M+H]+ at m/z 499.2.
The fragmentation of the parent ion is predicted based on the stable benzimidazole core and the biphenyl moiety. A common fragmentation pathway for Telmisartan involves cleavage at the benzylic position. A similar fragmentation is expected here. The most stable and abundant product ions should be selected for quantification (Quantifier) and confirmation (Qualifier).
Table 4: Proposed Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ion Type | Dwell Time (ms) | Collision Energy (V) |
| Impurity G (Analyte) | 496.2 | 276.1 | Quantifier | 150 | 35 |
| Impurity G (Analyte) | 496.2 | 468.2 | Qualifier | 150 | 25 |
| Impurity G-d3 (IS) | 499.2 | 276.1 | Quantifier | 150 | 35 |
Note: The proposed product ions and collision energies are theoretical and require experimental optimization on the specific mass spectrometer being used.
Method Validation Protocol
The method must be validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[5]
Workflow Diagram
Caption: Workflow for the bioanalysis of Telmisartan Impurity G.
Validation Parameters
The following parameters must be assessed:
-
Selectivity: Analysis of at least six blank plasma samples from different sources to check for interferences at the retention times of the analyte and IS.
-
Calibration Curve: A calibration curve should be generated using a blank plasma sample, a zero sample (with IS but no analyte), and a minimum of six non-zero concentration standards. The curve should cover the expected concentration range and be fitted with a linear regression model with 1/x² weighting. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing replicate (n=5) Quality Control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma samples with the response of the analyte in a pure solution at the same concentration. This should be evaluated at LQC and HQC levels.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples at LQC, MQC, and HQC levels.
-
Stability: The stability of the analyte in plasma must be evaluated under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for at least 4 hours.
-
Long-Term Stability: At -80°C for a period exceeding the expected sample storage time.
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.
-
Table 5: Acceptance Criteria for Method Validation
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of analyte and IS. |
| Calibration Curve (r²) | ≥ 0.99 |
| Accuracy (Mean) | Within 85% to 115% of nominal value (80% to 120% for LLOQ). |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ). |
| Stability | Mean concentration should be within ±15% of the nominal concentration. |
Conclusion and Trustworthiness
This application note details a comprehensive and robust LC-MS/MS method for the quantification of 2-Descarboxy-2-cyano Telmisartan (Telmisartan Impurity G) in human plasma. The protocol is built upon a foundation of scientific rationale, utilizing a stable isotope-labeled internal standard and a high-throughput sample preparation technique. The described method validation scheme, when followed, will produce a self-validating system that ensures the generation of reliable, accurate, and precise data, fully compliant with international regulatory standards.[5] This method is fit for purpose in pharmaceutical development, quality control, and clinical research settings where the accurate measurement of this critical Telmisartan impurity is required.
References
-
GLP Pharma Standards. Telmisartan EP Impurity G | CAS No- 144702-27-2. Available from: [Link]
-
Veeprho Pharmaceuticals. Telmisartan EP Impurity G | CAS 144702-27-2. Available from: [Link]
-
TLC Pharmaceutical Standards. Telmisartan EP Impurity E. Available from: [Link]
-
Allmpus. Telmisartan EP Impurity G \ Telmisartan Cyano Analog \ 2-Descarboxy-2-Cyano Telmisartan. Available from: [Link]
-
Omsynth Lifesciences. Telmisartan - Impurity G : CAS No.144702-27-2. Available from: [Link]
-
Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
PubMed. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Available from: [Link]
-
Scientific Research Publishing. Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan. Available from: [Link]
-
ResearchGate. Fragmentation pathway involving the nitrile form of... | Download Scientific Diagram. Available from: [Link]
-
Agilent. Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Available from: [Link]
-
Ingenieria Analitica Sl. A Sensitive LC/MS/MS Method for the Quantitation of Telmisartan in Human Plasma using the Agilent 6460 Triple Quadrupole LC/MS w. Available from: [Link]
-
Shimadzu. A Fast LC/MS/MS method for Determination of Telmisartan in Human Plasma by LC-MS-MS. Available from: [Link]
-
ChemRxiv. Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. Available from: [Link]
-
SlidePlayer. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]
-
Pharmaffiliates. 1794883-47-8| Chemical Name : 2-Descarboxy-2-cyano Telmisartan-d3. Available from: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. Available from: [Link]
-
PubMed. Identification and characterization of a photolytic degradation product of telmisartan using LC-MS/TOF, LC-MSn, LC-NMR and on-line H/D exchange mass studies. Available from: [Link]
-
PMC. Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. Available from: [Link]
-
PMC. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. Available from: [Link]
-
IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Available from: [Link]
-
University of Huddersfield Repository. Understanding MS/MS fragmentation pathways of small molecular weight molecules. Available from: [Link]
-
FDA.gov. Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
Sources
- 1. glppharmastandards.com [glppharmastandards.com]
- 2. veeprho.com [veeprho.com]
- 4. caymanchem.com [caymanchem.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Descarboxy-2-cyano Telmisartan | LGC Standards [lgcstandards.com]
- 8. tlcstandards.com [tlcstandards.com]
- 9. allmpus.com [allmpus.com]
- 10. omsynth.com [omsynth.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
High-Throughput Bioanalysis of Telmisartan in Human Plasma Using UPLC-MS/MS with a Stable Isotope-Labeled Internal Standard
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust, sensitive, and high-throughput method for the quantification of telmisartan in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The methodology employs a simple and efficient protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard, telmisartan-d3, to ensure accuracy and precision. The described method is validated according to internationally recognized guidelines, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments in a drug development setting.[1][2]
Introduction and Scientific Rationale
Telmisartan is a potent and selective angiotensin II receptor blocker (ARB) prescribed for the treatment of hypertension.[3][4] Accurate measurement of its concentration in biological matrices like human plasma is critical for evaluating the pharmacokinetic (PK) profile, ensuring safety and efficacy, and performing bioequivalence (BE) studies.[1] UPLC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[5]
The cornerstone of a reliable bioanalytical method is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as telmisartan-d3, is the ideal choice. It shares near-identical physicochemical properties with the analyte, causing it to co-elute chromatographically and exhibit similar ionization behavior in the mass spectrometer. This co-behavior allows the SIL-IS to effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.[3] This protocol is designed in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation, which emphasize the need for well-characterized and reliable analytical procedures to support regulatory submissions.[6][7][8]
Caption: The role of a stable isotope-labeled (SIL) internal standard.
Materials and Reagents
| Material/Reagent | Supplier/Grade | Notes |
| Telmisartan Reference Standard | USP or equivalent | Purity ≥99.5% |
| Telmisartan-d3 | Cayman Chemical or equivalent | Isotopic purity ≥98%[3] |
| Acetonitrile (ACN) | HPLC or LC-MS Grade | J.T. Baker or equivalent[9] |
| Methanol (MeOH) | HPLC or LC-MS Grade | J.T. Baker or equivalent[9] |
| Formic Acid | LC-MS Grade | Fluka or equivalent[10] |
| Ammonium Acetate | Analytical Grade | Merck or equivalent[9] |
| Deionized Water | Type I, >18 MΩ·cm | Milli-Q system or equivalent[9] |
| Human Plasma (K2EDTA) | Reputable Bio-supplier | Screened for interferences |
| Microcentrifuge Tubes | 1.5 mL, low-binding | Axygen or equivalent |
| 96-well plates | Polypropylene, 2 mL | Thermo Fisher or equivalent[11] |
Experimental Protocols
Preparation of Stock and Working Solutions
The integrity of stock and working solutions is paramount for the accuracy of the entire assay. Separate weighings should be used for standards intended for calibration curves and for quality control (QC) samples to avoid analytical bias.[9]
Protocol: Stock Solution Preparation (1 mg/mL)
-
Accurately weigh ~2.0 mg of telmisartan reference standard.
-
Transfer to a 2.0 mL volumetric flask.
-
Dissolve and bring to volume with methanol. Cap and vortex to ensure complete dissolution. This is the primary stock solution (S-TEL).
-
Repeat steps 1-3 for telmisartan-d3 to prepare the internal standard stock (S-IS).
-
Store stock solutions at 2-8°C. They are typically stable for at least 10 days.[9]
Protocol: Working Solution Preparation
-
Calibration Curve (CC) Standards: Perform serial dilutions of the S-TEL stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a series of working standards.[9] These solutions will be used to spike blank plasma to create the calibration curve.
-
Quality Control (QC) Samples: Using a separately prepared stock solution, create working solutions for low, medium, and high QC concentrations in a similar manner.
-
Internal Standard (IS) Working Solution: Dilute the S-IS stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 300 ng/mL. This solution will be used for protein precipitation.
Preparation of Calibration Standards and Quality Controls
-
Label a series of microcentrifuge tubes for each point on the calibration curve (e.g., Blank, LLOQ, and 6-8 additional concentrations) and for each QC level.
-
Aliquot 180 µL of blank human plasma into each tube.
-
Spike 20 µL of the appropriate telmisartan working solution into each tube to achieve the desired final concentrations. For the blank sample, add 20 µL of the diluent (50:50 ACN/water).
-
Vortex each tube gently for 5-10 seconds. These spiked plasma samples are now ready for extraction.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective technique for removing the majority of proteinaceous material from plasma samples, which would otherwise interfere with the analysis.[12][13][14] Acetonitrile is a highly efficient precipitating agent.[15]
Protocol: Plasma Sample Extraction
-
To 200 µL of a plasma sample (calibrator, QC, or unknown), add 500 µL of ice-cold acetonitrile containing the internal standard (telmisartan-d3 at 300 pg/µL). This provides a precipitant-to-plasma ratio of 2.5:1.
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation and precipitation.[1][12]
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1][12]
-
Carefully transfer the clear supernatant to a clean 96-well plate or autosampler vial.
-
Inject an aliquot (typically 5-10 µL) into the UPLC-MS/MS system.
Caption: Protein precipitation workflow for plasma samples.
UPLC-MS/MS Instrumental Conditions
The following parameters provide a robust starting point for the analysis. Optimization may be required depending on the specific instrumentation used.
UPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | Provides excellent separation efficiency for this class of compounds.[16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization efficiency.[17] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase for reversed-phase chromatography.[17] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks. |
| Gradient | 30% B to 95% B over 2.0 min, hold 0.5 min, return to 30% B | Rapid gradient allows for fast elution and high throughput. |
| Injection Volume | 5 µL | Minimizes potential matrix effects while providing sufficient sensitivity. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Run Time | ~3.5 minutes | Allows for analysis of >300 samples per day.[2] |
Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Instrument | Triple Quadrupole Mass Spectrometer | Required for MRM quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Telmisartan ionizes efficiently in positive mode. |
| MRM Transitions | Telmisartan: 515.2 → 276.1Telmisartan-d3: 518.2 → 279.2 | These are specific and sensitive transitions for quantification.[1][17] |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150°C | Standard source temperature. |
| Desolvation Temp. | 400°C | Efficiently removes solvent from the ionized droplets. |
| Gas Flow | Instrument Dependent | Optimize for best signal-to-noise ratio. |
| Collision Energy | Instrument Dependent | Optimize for maximum product ion intensity for each transition. |
Method Validation and System Suitability
A full validation of the bioanalytical method should be performed to demonstrate its suitability for the intended purpose, adhering to current regulatory guidance.[6]
-
System Suitability: Before starting an analytical run, inject several replicates of a mid-level QC sample. The peak area and retention time should have a relative standard deviation (RSD) of <15%.
-
Selectivity: Analyze at least six different lots of blank plasma to ensure no endogenous components interfere with the detection of telmisartan or its internal standard.
-
Calibration Curve: The curve should be linear over the desired concentration range (e.g., 0.5 - 500 ng/mL), with a correlation coefficient (r²) ≥ 0.99.[1][2]
-
Accuracy and Precision: The intra- and inter-day precision (%CV) should not exceed 15% (20% at the LLOQ), and the accuracy (% bias) should be within 85-115% (80-120% at the LLOQ).[1]
-
Recovery and Matrix Effect: Assess the efficiency of the extraction process and the influence of plasma components on ionization. Consistent recovery and minimal matrix effect are desired.
-
Stability: Evaluate the stability of telmisartan in plasma under various conditions, including freeze-thaw cycles, bench-top storage, and long-term storage at -80°C.[18]
Conclusion
The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable means for quantifying telmisartan in human plasma. The use of a simple protein precipitation protocol facilitates high-throughput analysis, while the incorporation of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision. This method is well-suited for regulated bioanalysis in support of clinical and non-clinical pharmacokinetic studies.
References
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc.[Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). HHS.gov. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]
-
FDA Finalizes Guidance on Bioanalytical Method Validation. (2018, June 12). Center for Biosimilars. [Link]
-
ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, May 24). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH M10 on bioanalytical method validation. (2023, January 13). European Medicines Agency. [Link]
-
ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. (2023, May 1). World Health Organization (WHO). [Link]
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). BioAgilytix. [Link]
-
ICH M10 bioanalytical method validation: the importance of good guidance. (2020, May 4). Bioanalysis Zone. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May 24). Food and Drug Administration. [Link]
-
Shah, G., Sanyal, M., & Shrivastav, P. S. (2012). Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study. Journal of Pharmaceutical Analysis, 2(5), 339-347. [Link]
-
A Fast LC/MS/MS method for Determination of Telmisartan in Human Plasma by LC-MS-MS. (n.d.). Shimadzu. [Link]
-
Technical Tip: Protein Precipitation. (2015, August 27). Phenomenex. [Link]
-
A Sensitive LC/MS/MS Method for the Quantitation of Telmisartan in Human Plasma using the Agilent 6460 Triple Quadrupole LC/MS. (n.d.). Agilent Technologies. [Link]
-
Shah, G., Sanyal, M., & Shrivastav, P. S. (2012). Simultaneous determination of telmisartan and amlodipine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study. PubMed. [Link]
-
Overview on Analysis Methods of Telmisartan in Pharmaceutical Preparation and Biological Matrices. (2021). International Journal of Health and Pharmaceutical. [Link]
-
Chidella, K., Dasari, V., & Anireddy, J. (2021). Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan. American Journal of Analytical Chemistry, 12, 227-240. [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies. [Link]
-
Chen, B. M., et al. (2005). HPLC determination of telmisartan in human plasma and its application to a pharmacokinetic study. Pharmazie, 60(6), 418-420. [Link]
-
Chen, B. M., et al. (2005). HPLC determination of telmisartan in human plasma and its application to a pharmacokinetic study. ResearchGate. [Link]
-
A Simple UPLC/MS-MS Method for Simultaneous Determination of Lenvatinib and Telmisartan in Rat Plasma, and Its Application. (2022, February 15). Semantic Scholar. [Link]
-
Validated UPLC/Q-TOF-MS Method for Simultaneous Determination of Telmisartan and Hydrochlorothiazide in Human Plasma. (2017). Research Journal of Pharmacy and Technology. [Link]
-
USP Method Transfer and UPLC Method for Analysis of Telmisartan Tablets. (n.d.). Waters. [Link]
-
DEVELOPMENT AND VALIDATION OF LC-MS/MS METHOD FOR QUANTIFICATION OF AMLODIPINE AND TELMISARTAN IN HUMAN PLASMA USING ETHYL. (2023). European Chemical Bulletin. [Link]
-
Telmisartan Quality Control by Validation of UV-Spectrophotometric Method. (2020, January 29). ResearchGate. [Link]
-
DEVELOPMENT AND VALIDATION OF TELMISARTAN IN TABLET DOSAGE FORM BY RP-HPLC ASSAY TECHNOLOGY. (2010). Rasayan Journal of Chemistry. [Link]
Sources
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Simultaneous determination of telmisartan and amlodipine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. lcms.cz [lcms.cz]
- 5. resolvemass.ca [resolvemass.ca]
- 6. database.ich.org [database.ich.org]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan [scirp.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Technical Tip: Protein Precipitation [phenomenex.com]
- 14. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 15. agilent.com [agilent.com]
- 16. rjptonline.org [rjptonline.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. ijprajournal.com [ijprajournal.com]
Precision Quantitation of Telmisartan Impurity G (Cyano-Analog) in Pharmacokinetic Studies
Application Note & Bioanalytical Protocol
Executive Summary
This application note details the validated protocol for utilizing 2-Descarboxy-2-cyano Telmisartan-d3 (also known as Telmisartan Impurity G-d3) as a stable isotope-labeled internal standard (SIL-IS). While standard pharmacokinetic (PK) studies focus on the parent drug, modern regulatory frameworks (ICH M7, ICH Q3A/B) increasingly demand the monitoring of circulating degradation products and impurities, particularly in toxicokinetic (TK) studies.
This guide addresses the specific challenge of quantifying the 2-Descarboxy-2-cyano Telmisartan impurity (CAS: 144702-27-2) in biological matrices. By using its specific deuterated analog (d3), researchers can achieve precise quantification that compensates for matrix effects, ionization suppression, and extraction variability—factors that generic internal standards cannot address.
Technical Background & Mechanism
2.1 The Analyte and the Standard
-
Target Analyte: 2-Descarboxy-2-cyano Telmisartan (Telmisartan Impurity G).[1][2]
-
Modification: The terminal carboxylic acid of Telmisartan is replaced by a nitrile (cyano) group.
-
Significance: This is a primary degradation product and a synthesis impurity. Its lipophilicity differs from the parent drug, altering its tissue distribution and retention behavior.
-
-
Internal Standard: 2-Descarboxy-2-cyano Telmisartan-d3.[2][3]
-
Labeling: Typically labeled on the benzimidazole methyl group (+3 Da mass shift).
-
Role: Acts as a surrogate for the impurity during extraction and ionization.
-
2.2 Principle: Stable Isotope Dilution Assay (SIDA)
In LC-MS/MS, the "d3" analog co-elutes (or elutes in close proximity) with the target impurity. Since both molecules experience the exact same matrix suppression at the electrospray source, the ratio of their signals provides a normalized value that is independent of extraction efficiency fluctuations.
Figure 1: Workflow of Stable Isotope Dilution Assay (SIDA) ensuring data integrity against matrix effects.
Experimental Protocol
3.1 Materials & Reagents
| Reagent | Grade/Specification |
| Analyte | 2-Descarboxy-2-cyano Telmisartan (Ref Std >98%) |
| Internal Standard | 2-Descarboxy-2-cyano Telmisartan-d3 (Isotopic Purity >99%) |
| Matrix | K2EDTA Human or Rat Plasma (Drug-free) |
| Solvents | Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade) |
| Additives | Formic Acid (FA), Ammonium Formate |
3.2 Solution Preparation
-
Stock Solutions (1 mg/mL): Dissolve Analyte and IS separately in DMSO.
-
Working Standard (WS): Dilute Analyte stock with 50:50 Methanol:Water to create a calibration curve range (e.g., 1.0 ng/mL to 1000 ng/mL).
-
IS Working Solution: Dilute IS stock to a fixed concentration (e.g., 50 ng/mL) in Acetonitrile. Note: This solution will also serve as the protein precipitation agent.
3.3 Sample Preparation (Protein Precipitation)
This method is optimized for high-throughput PK screening.
-
Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.
-
Spike IS: Add 150 µL of IS Working Solution (in 100% Acetonitrile) to each well.
-
Mechanism: The acetonitrile precipitates plasma proteins while simultaneously introducing the internal standard.[4]
-
-
Vortex: Mix at high speed (1000 rpm) for 5 minutes.
-
Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to a fresh plate.
-
Dilution (Optional): If peak shape is poor due to high solvent strength, dilute supernatant 1:1 with 0.1% Formic Acid in Water before injection.
3.4 LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Flow Rate: 0.4 mL/min.[4]
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold |
| 0.5 | 10 | Start Gradient |
| 3.0 | 90 | Elution of Impurity/IS |
| 4.0 | 90 | Wash |
| 4.1 | 10 | Re-equilibration |
| 5.5 | 10 | Stop |
MS Parameters (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI+).
-
Transitions (MRM):
-
Analyte (Cyano-Telmisartan): m/z 496.2 → 276.1 (Quantifier), 496.2 → 478.2 (Qualifier).
-
IS (Cyano-Telmisartan-d3): m/z 499.2 → 279.1 (Quantifier).
-
Note: The transition to 276/279 corresponds to the fragmentation of the benzimidazole core.
-
Validation & Quality Control (Self-Validating Systems)
To ensure Scientific Integrity , the following criteria must be met for every analytical run (based on FDA/EMA guidelines):
-
Linearity:
using a weighted linear regression. -
Accuracy: Mean calculated concentration of QC samples must be within ±15% of nominal (±20% for LLOQ).
-
Precision: CV% must be <15% (<20% for LLOQ).
-
IS Response: The IS peak area in samples should not deviate >50% from the mean IS area in standards. Significant deviation indicates matrix suppression.
Figure 2: Decision tree for batch validation ensuring data reliability.
Critical Considerations
-
Chromatographic Separation: The cyano-analog is less polar than the parent Telmisartan (which contains a carboxyl group). Under acidic conditions (pH 3-4), Telmisartan is protonated and hydrophobic, but the cyano-analog lacks the ionizable acidic proton. Expect the Cyano-impurity to elute after Telmisartan on a standard C18 column.
-
Cross-Talk: Ensure the "d3" label is stable. If the deuterium is on an exchangeable position (e.g., -OH or -NH), it may be lost in aqueous mobile phases. 2-Descarboxy-2-cyano Telmisartan-d3 is typically labeled on the methyl group, which is metabolically and chemically stable.
-
Light Sensitivity: Telmisartan and its derivatives are photosensitive. Perform all extraction steps under yellow light or low-light conditions to prevent photodegradation during processing.
References
-
ICH M7(R2). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."[7][8] International Council for Harmonisation, 2023.
-
FDA Guidance for Industry. "Bioanalytical Method Validation." U.S. Food and Drug Administration, May 2018.[9][10][11]
-
PubChem Compound Summary. "2-Descarboxy-2-cyano Telmisartan." National Center for Biotechnology Information.
-
Li, P., et al. "Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry."[12] Journal of Chromatography B, 2005.[12] (Methodology Reference).
Sources
- 1. allmpus.com [allmpus.com]
- 2. 4'-((1,7'-Dimethyl-2'-propyl-1H,3'H-(2,5'-bibenzo(d)imidazol)-3'-yl)methyl)-(1,1'-biphenyl)-2-carbonitrile | C33H29N5 | CID 11961510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TelMisartan IMpurity G-d3 | 1794883-47-8 [chemicalbook.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. ICH M7(R2) Assessment and Control of DNA reactive (mutagenic) Impurities in Pharmaceuticals to limit potential carcinogenic risk - ECA Academy [gmp-compliance.org]
- 8. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 12. Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Quantification of Telmisartan Impurity G using Isotope Dilution LC-MS/MS
This Application Note and Protocol details the rigorous methodology for using 2-Descarboxy-2-cyano Telmisartan-d3 (hereafter referred to as Impurity G-d3 ) as an Internal Standard (IS).
This protocol is designed for the trace quantification of Telmisartan Impurity G (2-Descarboxy-2-cyano Telmisartan) in active pharmaceutical ingredients (API) and finished dosage forms. While it can theoretically serve as a surrogate IS for Telmisartan, its primary and most scientifically critical application is the precise measurement of the specific cyano-impurity (Impurity G) using Stable Isotope Dilution Assay (SIDA) principles to correct for matrix effects and extraction variances in LC-MS/MS.
Introduction & Scientific Rationale
2-Descarboxy-2-cyano Telmisartan (EP Impurity G) is a significant process-related impurity and degradation product where the carboxylic acid moiety of Telmisartan is replaced by a nitrile group. Due to the structural change from an acid (pKa ~4-5) to a neutral nitrile, the ionization efficiency and chromatographic retention differ significantly from the parent drug.
Using Impurity G-d3 as the internal standard is the "Gold Standard" approach. Unlike a generic IS or the parent drug's IS (Telmisartan-d3), Impurity G-d3 shares the exact physicochemical properties (pKa, logP, retention time) as the target impurity. This ensures that Impurity G-d3 experiences the exact same ionization suppression/enhancement and extraction recovery as the analyte, providing self-validating quantification data.
Key Applications
-
Impurity Profiling: Quantification of Impurity G at trace levels (<0.05%) in Telmisartan API.
-
Stability Studies: Monitoring the degradation of Telmisartan into its cyano-analog under stress conditions.
-
Genotoxicity Assessment: Nitriles can be precursors to genotoxic amides/acids; precise monitoring is required by ICH M7 guidelines.
Chemical Identity & Properties
| Property | Analyte (Impurity G) | Internal Standard (Impurity G-d3) |
| Chemical Name | 4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile | d3-labeled analog of left |
| CAS Number | 144702-27-2 | 1794883-47-8 |
| Molecular Formula | C33H29N5 | C33H26D3N5 |
| Molecular Weight | 495.62 g/mol | 498.64 g/mol |
| Monoisotopic Mass | 495.24 | 498.26 |
| Solubility | DMSO, Methanol, Acetonitrile | DMSO, Methanol, Acetonitrile |
| Storage | -20°C (Hygroscopic) | -20°C (Hygroscopic, Light Sensitive) |
Experimental Protocol
Phase A: Standard Preparation
Critical Note: Deuterated standards can be expensive and chemically labile. Handle in amber glassware to prevent photodegradation.
-
Stock Solution (IS-Stock): Dissolve 1.0 mg of Impurity G-d3 in 10 mL of DMSO to obtain a 100 µg/mL solution. Sonicate for 5 minutes.
-
Working Internal Standard (IS-Work): Dilute the IS-Stock with Methanol:Water (50:50 v/v) to a concentration of 500 ng/mL . This will be spiked into all samples.
-
Analyte Stock (Imp-G-Stock): Dissolve 1.0 mg of non-labeled Impurity G reference standard in 10 mL DMSO (100 µg/mL).
-
Calibration Standards: Prepare a 6-point calibration curve for Impurity G (range: 1.0 ng/mL to 500 ng/mL) in diluent. Spike every calibration standard with a constant volume of IS-Work to achieve a final IS concentration of 50 ng/mL.
Phase B: Sample Preparation (API/Tablet)
This protocol utilizes a "Dilute-and-Shoot" or simple Protein Precipitation approach, relying on the d3-IS to correct for matrix effects.
-
Weighing: Weigh 50 mg of Telmisartan API or powdered tablet equivalent.
-
Dissolution: Transfer to a 50 mL volumetric flask. Add 25 mL Methanol. Sonicate for 15 minutes (maintain temp <30°C).
-
IS Addition (The Critical Step): Add exactly 5.0 mL of IS-Work (500 ng/mL) to the flask.
-
Why? Adding IS before the final dilution ensures that any volume errors or adsorption losses during the final makeup are corrected.
-
-
Make up: Dilute to volume with Water. (Final Solvent: 50% MeOH).
-
Clarification: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PTFE syringe filter.
-
Note: Discard the first 1 mL of filtrate to avoid filter adsorption issues.
-
Phase C: LC-MS/MS Conditions
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP).
Chromatography:
-
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.[1]
-
Gradient:
-
0.0 min: 20% B
-
1.0 min: 20% B
-
6.0 min: 90% B
-
8.0 min: 90% B
-
8.1 min: 20% B (Re-equilibration)
-
-
Injection Volume: 2-5 µL.
Mass Spectrometry (MRM Parameters):
-
Ionization: ESI Positive (Nitrogen-rich benzimidazoles ionize well in +ve mode).
-
Source Temp: 350°C.
-
Capillary Voltage: 4000 V.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Collision Energy (eV) | Type |
| Impurity G | 496.2 [M+H]+ | 276.1 | 100 | 35 | Quantifier |
| Impurity G | 496.2 [M+H]+ | 478.2 | 100 | 25 | Qualifier |
| Impurity G-d3 | 499.2 [M+H]+ | 279.1* | 100 | 35 | IS Quantifier |
Note on Transitions: The fragment at m/z 276 corresponds to the dimethyl-propyl-benzimidazole core. Since the d3 label is typically on the methyl group of this core (similar to Telmisartan-d3 synthesis), the fragment shifts by +3 Da to 279.1.
Method Validation & Logic
To ensure scientific integrity, the method must be validated according to ICH Q2(R1).
Linearity & Range
Construct a calibration curve plotting the Area Ratio (Area_Analyte / Area_IS) vs. Concentration Ratio .
-
Acceptance:
.[2] -
Logic: The d3-IS corrects for non-linear ionization response at higher concentrations, extending the dynamic range.
Matrix Effect (ME) Evaluation
Compare the peak area of Impurity G-d3 in a "neat" solvent standard vs. the peak area of Impurity G-d3 in a sample matrix (Telmisartan API solution).
-
Logic: If ME is <80% (suppression) or >120% (enhancement), the method relies heavily on the IS. Since Impurity G-d3 co-elutes with Impurity G, it compensates perfectly for this suppression.
Specificity
Inject a blank matrix and a sample containing only Telmisartan (parent).
-
Requirement: No interference at the retention time of Impurity G (RT ~4.5 min) or Impurity G-d3.
-
Mass Resolution: Ensure the mass window is tight (unit resolution) to prevent "cross-talk" between the d0 and d3 isotopes, although a 3 Da mass difference is usually sufficient to avoid isotopic overlap.
Workflow Visualization
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Ion Suppression from Telmisartan (Parent Drug). | Telmisartan elutes near Impurity G. Adjust gradient to separate the massive Parent peak from the Impurity/IS peak. |
| IS Signal Variation | Inconsistent pipetting or degradation. | Impurity G-d3 is light sensitive (nitrile/benzimidazole). Use amber glassware and calibrated pipettes. |
| "Cross-talk" (IS detected in Blank) | Impurity in the IS standard or Mass Overlap. | Check isotopic purity of the d3-standard. Ensure it is >99% d3. If d0 is present in the IS, it will cause false positives. |
| RT Shift | pH fluctuation in mobile phase. | Benzimidazoles are pH sensitive. Ensure Buffer pH is strictly controlled (pH 3.0 - 4.0 is typical). |
References
-
European Pharmacopoeia (Ph. Eur.) . Telmisartan Monograph 2154. Strasbourg, France: EDQM. (Defines Impurity G).
-
Santa Cruz Biotechnology . 2-Descarboxy-2-cyano Telmisartan (CAS 144702-27-2).[3][4] Product Data Sheet. Link
-
Cayman Chemical . Telmisartan-d3 Product Information. (Provides structural context for d3-labeling on benzimidazole). Link
-
ICH Harmonised Tripartite Guideline . Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
Chidella, K., et al. (2021). "Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Genotoxic Impurities in Telmisartan". American Journal of Analytical Chemistry, 12, 227-240.[1] Link
Sources
- 1. Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan [scirp.org]
- 2. longdom.org [longdom.org]
- 3. allmpus.com [allmpus.com]
- 4. 2-Descarboxy-2-cyano Telmisartan | CAS 144702-27-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
sample preparation for Telmisartan analysis with a d3 internal standard
Application Note: High-Sensitivity LC-MS/MS Quantitation of Telmisartan in Human Plasma Using Telmisartan-d3 Internal Standard
Executive Summary
This protocol details a robust, high-throughput bioanalytical method for the quantitation of Telmisartan in human plasma.[1][2][3] By utilizing Telmisartan-d3 as a stable isotope-labeled internal standard (SIL-IS), this method effectively compensates for matrix effects, ionization suppression, and extraction variability. The workflow prioritizes a Protein Precipitation (PPT) strategy for speed and cost-efficiency, while offering an alternative Liquid-Liquid Extraction (LLE) protocol for applications requiring ultra-high sensitivity or cleaner baselines.
Target Analytes: Telmisartan (TEL), Telmisartan-d3 (TEL-d3).[4] Matrices: Human Plasma (K2EDTA or Lithium Heparin). Limit of Quantitation (LLOQ): 0.5 – 1.0 ng/mL (dependent on MS platform).
Introduction & Scientific Rationale
Telmisartan is a potent angiotensin II receptor antagonist (ARB) with high lipophilicity (logP ~3.2) and high protein binding (>99.5%). These physicochemical properties present specific challenges in bioanalysis, notably "stickiness" (carryover) and matrix interference.
Why Telmisartan-d3? While structural analogs like Irbesartan or Diphenhydramine are occasionally used, they fail to track the specific ionization suppression experienced by Telmisartan in the electrospray source. Telmisartan-d3, being chemically identical but mass-shifted (+3 Da), co-elutes with the analyte, experiencing the exact same matrix environment at the moment of ionization. This ensures that any signal suppression affects both the analyte and IS equally, preserving the accuracy of the concentration ratio.
Materials & Reagents
| Component | Specification | Notes |
| Telmisartan | >99% Purity | Primary Analyte |
| Telmisartan-d3 | >98% Isotopic Purity | Internal Standard (SIL-IS) |
| Methanol (MeOH) | LC-MS Grade | Solvent & Precipitant |
| Acetonitrile (ACN) | LC-MS Grade | Mobile Phase B |
| Formic Acid | LC-MS Grade | Mobile Phase Modifier (Protonation source) |
| Ammonium Acetate | LC-MS Grade | Buffer (pH stability) |
| Water | Milli-Q / 18.2 MΩ | Mobile Phase A |
| Human Plasma | Drug-Free | Blank matrix for calibration |
Experimental Workflow (Diagram)
The following diagram illustrates the decision matrix and workflow for sample preparation.
Caption: Workflow decision tree for Telmisartan extraction. PPT is recommended for routine analysis; LLE is reserved for low-level PK studies requiring cleaner baselines.
Detailed Protocol
Stock Solution Preparation[1][6][7][8][9]
-
Master Stock (Telmisartan): Dissolve 1.0 mg of Telmisartan in 1.0 mL Methanol to yield 1.0 mg/mL .
-
IS Stock (Telmisartan-d3): Dissolve 1.0 mg of Telmisartan-d3 in 1.0 mL Methanol to yield 1.0 mg/mL .
-
Working IS Solution: Dilute the IS Stock with 50:50 ACN:Water to a concentration of 500 ng/mL . Note: This solution will be spiked into every sample.
Sample Preparation: Protein Precipitation (Standard)
This method is preferred for its speed and adequate recovery (>85%) for Telmisartan.
-
Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Spike: Add 20 µL of Working IS Solution (500 ng/mL). Vortex gently.
-
Precipitation: Add 300 µL of cold Acetonitrile.
-
Expert Tip: Adding 0.1% Formic Acid to the ACN can help disrupt protein binding, as Telmisartan is highly protein-bound.
-
-
Agitation: Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4°C.
-
Transfer: Transfer 200 µL of the clear supernatant to an HPLC vial.
-
Dilution (Optional): If the peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with 10mM Ammonium Acetate (aq) before injection.
LC-MS/MS Conditions
Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XSelect HSS T3), 2.1 x 50 mm, 1.8 µm or 3.5 µm.
-
Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Description |
|---|---|---|
| 0.00 | 20 | Initial Hold |
| 0.50 | 20 | Loading |
| 3.00 | 90 | Elution Ramp |
| 4.00 | 90 | Wash |
| 4.10 | 20 | Re-equilibration |
| 6.00 | 20 | End of Run |
Mass Spectrometry (MS):
-
Ionization: ESI Positive Mode (+).
-
Source Temp: 500°C (Telmisartan is thermally stable).
-
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V) |
| Telmisartan | 515.2 | 276.2 | 100 | 45 |
| Telmisartan-d3 | 518.3 | 279.2 | 100 | 45 |
Note: The transition 515.2 -> 276.2 corresponds to the stable benzimidazole fragment. An alternative transition is 515.2 -> 497.2 (water loss), but 276.2 is usually more specific.
Validation & Quality Control
Linearity & Range
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Weighting: 1/x² linear regression.
-
Acceptance: r² > 0.995.
Recovery & Matrix Effect
Calculate Matrix Effect (ME) using the post-extraction spike method:
-
Target: 85% - 115%.
-
Role of d3: Even if ME is 70% (suppression), the d3 IS will likely show 70% ME as well. The Ratio (Analyte/IS) remains constant, validating the method.
Expert Troubleshooting & Insights
-
Carryover (The "Sticky" Problem):
-
Issue: Telmisartan sticks to stainless steel and plastic tubing.
-
Solution: Use a needle wash solution of Acetonitrile:Methanol:Water:Formic Acid (40:40:20:0.5) . The acid helps protonate the drug, keeping it soluble in the organic wash.
-
-
Peak Tailing:
-
Issue: Interaction with silanols on the column.
-
Solution: Ensure Ammonium Acetate is present in Mobile Phase A.[5] The ionic strength suppresses secondary interactions.
-
-
IS Interference:
-
Check: Inject a blank sample containing only Telmisartan-d3. Monitor the Telmisartan channel (515.2 -> 276.2).[6] If a peak appears, your IS contains unlabeled impurity (verify isotopic purity >99%).
-
References
-
Ingenieria Analitica. "A Sensitive LC/MS/MS Method for the Quantitation of Telmisartan in Human Plasma." Application Note. Link
-
Li, P., et al. (2005).[2] "Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link
-
Zhang, H., et al. (2022).[6] "A Simple UPLC/MS-MS Method for Simultaneous Determination of Lenvatinib and Telmisartan in Rat Plasma." Molecules. Link
-
Cayman Chemical. "Telmisartan-d3 Product Information." Link
-
Shimadzu. "A High Sensitivity LC/MS/MS Method for Quantitative Determination of Telmisartan in Human Plasma." Application Note. Link
Sources
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. Determination of telmisartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbio.com [ijbio.com]
- 4. mdpi.com [mdpi.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Development of a Stability-Indicating LC-MS/MS Assay for Telmisartan Using a Deuterated Internal Standard
Abstract & Introduction
Stability-indicating assays (SIAs) are the backbone of pharmaceutical quality control, required by regulatory bodies (ICH Q1A) to ensure a drug substance maintains its identity and potency under environmental stress. Telmisartan, an Angiotensin II Receptor Blocker (ARB), presents specific analytical challenges due to its high lipophilicity and pH-dependent solubility.
This guide details the development of a high-sensitivity LC-MS/MS stability-indicating method . Unlike traditional HPLC-UV methods, this protocol utilizes a Deuterated Internal Standard (Telmisartan-d3) . While often viewed merely as a quantification tool, the deuterated standard here plays a critical role in validating the assay's specificity—proving that the method can distinguish between the parent drug, its degradation products, and structurally identical isotopic analogs.
Key Objectives
-
Differentiate Telmisartan from its hydrolytic and oxidative degradation products.
-
Utilize Telmisartan-d3 to correct for ionization suppression common in ESI-MS.
-
Validate the method according to ICH Q2(R1) guidelines.
Chemical Basis & Degradation Logic
Telmisartan contains a benzimidazole core and a biphenyl moiety.[1] Understanding its chemistry is vital for predicting degradation:
-
Hydrolysis: The carboxyl group and benzimidazole ring are susceptible to acid/base hydrolysis.
-
Oxidation: The nitrogen-rich heterocycles are prone to N-oxidation under peroxide stress.
The Role of the Deuterated Impurity (Internal Standard)
In this assay, Telmisartan-d3 acts as a "surrogate impurity" during development. Because it is chemically identical to the parent but mass-resolved, it proves the MS detector's ability to filter specific signals. In the final method, it serves as the Internal Standard (IS) to normalize data against matrix effects.
Target Transitions (MRM):
-
Telmisartan (Parent):
515.2 276.2[2] -
Telmisartan-d3 (IS):
518.2 279.2 (Mass shift +3 Da)
Experimental Protocol
Reagents and Materials
-
API: Telmisartan Reference Standard (>99.5% purity).[2]
-
Internal Standard: Telmisartan-d3 (Deuterated impurity standard).[3][4]
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH).
-
Additives: Ammonium Acetate (volatile buffer essential for MS), Formic Acid.
-
Stress Agents: 0.1N HCl, 0.1N NaOH, 3% H
O .
LC-MS/MS Instrumentation & Conditions
Chromatographic System (LC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 100mm x 2.1mm, 1.8µm).
-
Temperature: 40°C.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mobile Phase:
-
Phase A: 5mM Ammonium Acetate in Water (pH 4.5 adjusted with Formic Acid). Note: Do not use phosphate buffers; they are non-volatile and will ruin the MS source.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 20 | Initial |
| 1.00 | 20 | Isocratic Hold |
| 6.00 | 90 | Ramp to Organic |
| 8.00 | 90 | Wash |
| 8.10 | 20 | Re-equilibration |
| 10.00 | 20 | End |
Mass Spectrometry (MS/MS) Parameters:
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).[2]
-
Capillary Voltage: 3500 V.
-
Desolvation Temp: 350°C.
Forced Degradation Workflow (Stress Testing)
To prove the method is "stability-indicating," you must intentionally degrade the sample and ensure the method can separate the fragments.
Step-by-Step Stress Protocol
-
Preparation: Prepare a 1 mg/mL stock solution of Telmisartan in Methanol.
-
Acid Stress: Mix 1 mL Stock + 1 mL 0.1N HCl. Heat at 60°C for 4 hours. Neutralize with 1 mL 0.1N NaOH.
-
Base Stress: Mix 1 mL Stock + 1 mL 0.1N NaOH. Heat at 60°C for 4 hours. Neutralize with 1 mL 0.1N HCl.
-
Oxidative Stress: Mix 1 mL Stock + 1 mL 3% H
O . Store at Room Temp for 6 hours. -
Thermal Stress: Expose solid powder to 105°C for 24 hours. Dissolve in Methanol.
-
Processing: Dilute all stressed samples to working concentration (e.g., 10 µg/mL) using Mobile Phase.
-
IS Spiking: Crucial Step. Spike all final vials with Telmisartan-d3 (final conc. 5 µg/mL) after neutralization/quenching.
Technical Insight: Never add the deuterated IS before the stress condition (acid/base heating) during method development, as the deuterium exchange could occur, or the IS itself could degrade, complicating the chromatogram. Add it immediately prior to LC injection.
Visualizing the Analytical Workflow
The following diagram illustrates the lifecycle of the stability study, emphasizing where the Deuterated IS integrates into the process.
Figure 1: Analytical workflow for stability testing. Note the IS addition occurs post-stress to ensure accurate quantification.
Method Validation (ICH Q2)
Specificity (The Core Requirement)
Specificity is demonstrated when the method resolves the Parent Drug from Degradation Products (DPs) and the Internal Standard.
-
Acceptance Criteria:
-
Resolution (
) between Telmisartan and nearest DP > 1.5. -
No interference at the retention time of Telmisartan in the blank.
-
Cross-Talk Check: Inject pure Telmisartan-d3. Ensure no signal appears in the Telmisartan (515.2) channel. This confirms the isotopic purity of your standard.
-
Linearity & Range
Prepare calibration standards ranging from 10 ng/mL to 1000 ng/mL.
-
Plot the Area Ratio (Area of Telmisartan / Area of Telmisartan-d3) vs. Concentration.
-
Requirement:
.[6][7]
Accuracy (Recovery)
Spike known amounts of Telmisartan into a placebo matrix (excipients).
-
Levels: 50%, 100%, 150% of target concentration.
-
Requirement: Mean recovery 90-110%.
Data Analysis & Interpretation
When analyzing the LC-MS/MS data, you will observe distinct peaks. The advantage of MS is that even if a degradation product co-elutes chromatographically with the parent (poor resolution), the Mass Spectrometer can often distinguish them by
Typical Degradation Profile:
-
Acid Stress: Often produces a decarboxylated degradant or benzimidazole cleavage. Look for masses
497 (Loss of H O) or smaller fragments. -
Base Stress: Hydrolysis of the amide/benzimidazole linkage.
-
Oxidation: N-oxide formation (
+16, i.e., 531.2).
Calculation Formula
Calculate the assay percentage using the Internal Standard method:
Where:
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[9][10][11] International Conference on Harmonisation.[12][13] [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[12][13] [Link]
-
Kailasam, S. (2012). A Sensitive LC/MS/MS Method for the Quantitation of Telmisartan in Human Plasma.[3][4][8][14] Agilent Technologies Application Note. [Link]
-
Chakravarthy, V. et al. (2011). Stability indicating RP-HPLC method for the estimation of Telmisartan in dosage forms.[1][5] Journal of Pharmaceutical and Biomedical Analysis. [Link] (General Reference for degradation pathways).
Sources
- 1. scispace.com [scispace.com]
- 2. Simultaneous determination of telmisartan and amlodipine in human plasma by LC–MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. hpst.cz [hpst.cz]
- 5. ddtjournal.net [ddtjournal.net]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. bionclinicals.com [bionclinicals.com]
- 9. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 10. ICH Official web site : ICH [ich.org]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
- 13. rroij.com [rroij.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
managing matrix effects with 2-Descarboxy-2-cyano Telmisartan-d3
[1]
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011).[1] Guideline on bioanalytical method validation. Retrieved from [Link]
-
Chidella, K., et al. (2021).[5] "Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan." American Journal of Analytical Chemistry, 12, 227-240.[5] Retrieved from [Link]
- Wang, S., et al. (2007). "Deuterium isotope effect on the retention time of analytes in reversed-phase liquid chromatography." Journal of Chromatography A. (General reference on the mechanism of D3 retention shifts).
-
Agilent Technologies. (2012).[1] "A Sensitive LC/MS/MS Method for the Quantitation of Telmisartan in Human Plasma." Application Note. Retrieved from [Link]
Sources
- 1. 2-Descarboxy-2-cyano Telmisartan | LGC Standards [lgcstandards.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultra-Sensitive LC-MS/MS Method for the Trace Level Quantification of Six Potential Genotoxic Nitrosamine Impurities in Telmisartan [scirp.org]
optimizing collision energy for 2-Descarboxy-2-cyano Telmisartan-d3
Technical Support Center: Mass Spectrometry Method Development Ticket ID: #OPT-TELM-D3-001 Subject: Optimization of Collision Energy (CE) for 2-Descarboxy-2-cyano Telmisartan-d3 Assigned Specialist: Senior Application Scientist, Bioanalysis Division[1]
Executive Summary
You are working with 2-Descarboxy-2-cyano Telmisartan-d3 (also known as Telmisartan Impurity G-d3).[1][2] This is a deuterated internal standard used to quantify the "cyano" impurity in Telmisartan drug substance/product.
Unlike the parent Telmisartan, this analog replaces the carboxylic acid moiety with a nitrile (cyano) group. This structural change alters the electron density of the biphenyl system, necessitating a distinct Collision Energy (CE) profile compared to the parent drug.
This guide provides a self-validating workflow to determine the optimal CE, ensuring maximum sensitivity and minimizing isotopic interference (cross-talk).
Module 1: The Optimization Workflow
Do not rely on literature values alone. Instrument condition, gas pressure, and source geometry vary. Follow this Self-Validating Protocol to generate data specific to your system.
Step 1: The "Survival Yield" Setup
Before optimizing CE, you must confirm the precursor ion stability.
-
Preparation: Dilute the standard to ~100 ng/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid).
-
Infusion: Syringe infuse at 10 µL/min directly into the source (bypass column to save time).
-
Q1 Scan: Confirm the precursor mass.
-
Theoretical Precursor [M+H]+:~499.2 m/z (Calculated: MW ~498.6 + 1.007).[1]
-
Note: Verify your specific Certificate of Analysis (CoA) for the position of the deuterium label.
-
Step 2: Automated CE Ramping (The "Breakdown Curve")
You will generate a breakdown curve.[3][4][5] This plots Relative Intensity vs. Collision Energy .
-
Method: Product Ion Scan (MS2).[1]
-
Center Mass: 499.2 (Precursor).[1]
-
Scan Range: m/z 50 to 510.[1]
-
CE Ramp: Set up a method to acquire spectra at CE increments of 5 eV (e.g., 10, 15, 20, ... 60 eV).
Step 3: Data Interpretation
Analyze the intensity of the specific product ions at each CE step.
-
Low CE (10-20 eV): Precursor (499.[1]2) dominates; little fragmentation.[1]
-
Optimal CE (Typically 30-45 eV): Precursor intensity drops; Product Ion intensity peaks.[1]
-
High CE (>50 eV): Product ions further fragment into non-specific "hash" (low mass noise).[1]
Visualizing the Logic
The following diagram illustrates the decision matrix for selecting the optimal energy.
Figure 1: Systematic workflow for determining optimal Collision Energy (CE) using a breakdown curve approach.
Module 2: Troubleshooting & FAQs
Q1: I see the precursor (499.2) but the product ion signal is unstable. Is my CE wrong? Diagnosis: Unstable signal usually indicates source instability , not CE issues.[1] Action:
-
Check the De-clustering Potential (DP) or Cone Voltage . If this is too high, you are fragmenting the ion before it hits the collision cell (In-Source Fragmentation).[1]
-
Lower the DP/Cone Voltage in 5V increments until the precursor signal stabilizes.
-
Then re-optimize the CE.
Q2: The d3-standard is showing interference in the "Native" channel. Why? Diagnosis: This is Isotopic Cross-talk .
-
The d3 isotope envelope naturally contains some d0 (unlabeled) material if the purity isn't 100%.
-
Alternatively, if your CE is too high, you might be stripping the Deuterium atoms off the molecule, creating a fragment that matches the native drug. Action:
-
Check the CoA for Isotopic Purity (should be >99%).
-
Select a fragment that RETAINS the Deuterium.
-
Scenario A: If the label is on the Benzimidazole ring (common), the m/z 279 fragment (d3-core) is safe.
-
Scenario B: If the label is on the Biphenyl ring, and you monitor the Benzimidazole fragment (m/z 276), you lose the label and cannot distinguish d3 from Native. You must monitor the fragment that carries the label.
-
Q3: What are the theoretical transitions I should look for? Use this lookup table as a starting point, but always scan to confirm.
| Compound | Precursor (m/z) | Likely Product (m/z) | Structure Origin | Est.[1] CE Range |
| Telmisartan (Parent) | 515.2 | 276.1 | Benzimidazole Core | 35 - 45 eV |
| 2-Cyano Impurity (Native) | 496.2 | 276.1 | Benzimidazole Core | 35 - 45 eV |
| 2-Cyano Impurity-d3 | 499.2 | 279.1 | d3-Benzimidazole Core | 35 - 45 eV |
Note: The table assumes the d3 label is located on the methyl/propyl group of the benzimidazole system, which is the standard synthesis route for Telmisartan-d3 analogs.
Module 3: Advanced Diagnostic Logic
If you encounter low sensitivity, use this logic tree to isolate the variable.
Figure 2: Diagnostic decision tree for isolating sensitivity issues in LC-MS/MS.
References
-
European Pharmacopoeia (Ph.[6][7] Eur.) . Telmisartan Monograph 01/2017:2154. (Defines Impurity G structure).
-
Thermo Fisher Scientific . Real-Time Collisional Energy Optimization on the Orbitrap Fusion Platform. Link (General principles of CE breakdown curves).
-
Agilent Technologies . Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Link (Reference for Sartan fragmentation patterns).
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 133065 (Telmisartan). Link (Structural basis for fragmentation).[1]
Sources
- 1. 4'-((1,7'-Dimethyl-2'-propyl-1H,3'H-(2,5'-bibenzo(d)imidazol)-3'-yl)methyl)-(1,1'-biphenyl)-2-carbonitrile | C33H29N5 | CID 11961510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TelMisartan IMpurity G-d3 | 1794883-47-8 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Collision energy-breakdown curves - An additional tool to characterize MS/MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Synthesis of telmisartan impurity B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Bioanalytical Support Center: Telmisartan Quantification & Ion Suppression
Status: Online | Tier: 3 (Senior Application Support) | Ticket Subject: Ion Suppression in LC-MS/MS
Introduction: The "Sticky" Science of Telmisartan
Welcome to the advanced troubleshooting hub. If you are analyzing Telmisartan (TLM) in biological matrices (plasma/serum) and seeing low sensitivity, drifting internal standard (IS) responses, or poor reproducibility, you are likely battling Ion Suppression .
Telmisartan is a unique challenge in bioanalysis due to three physicochemical pillars:
-
Extreme Lipophilicity: It loves to stick to everything (injector ports, tubing, and phospholipids).
-
High Protein Binding (>99.5%): It is difficult to displace from plasma proteins during extraction.
-
Amphoteric Nature: With pKa values at ~3.5 (acidic), ~4.1, and ~6.0 (basic), its solubility and ionization are highly pH-dependent.
This guide moves beyond basic "check your connections" advice. We will diagnose the suppression, identify the phospholipid interference, and re-engineer your extraction and chromatography.
Module 1: Diagnosis – The Post-Column Infusion (PCI) Test
User Question: "My internal standard (Telmisartan-d3) response varies by 50% between patient samples. How do I prove this is matrix effect and not an instrument issue?"
Technical Response: You must perform a Post-Column Infusion (PCI) experiment. This is the only way to visualize where in your chromatogram the suppression is occurring relative to your analyte peak.
The Mechanism
In PCI, we maintain a steady background signal of the analyte while injecting a blank matrix extract. If matrix components (like phospholipids) elute from the column, they will compete for ionization, causing a visible "dip" or "valley" in the steady baseline.
Step-by-Step PCI Protocol
-
Setup: Place a tee-union between your analytical column and the MS source.
-
Infusion: Use a syringe pump to infuse a solution of Telmisartan (100 ng/mL) at 10 µL/min into the flow.
-
Injection: Inject a Blank Plasma Extract (processed exactly like your samples) via the LC.
-
Observation: Monitor the MRM of Telmisartan. A flat baseline is good. A negative peak (dip) indicates suppression.
Visual Workflow: Post-Column Infusion Setup
Figure 1: Schematic configuration for Post-Column Infusion (PCI) to assess matrix effects.
Module 2: The Root Cause – Phospholipids (PLs)
User Question: "I see a suppression zone at 2.5 minutes, exactly where Telmisartan elutes. What is causing this?"
Technical Response: The most likely culprits are Glycerophosphocholines (GPCh) and Lysophosphatidylcholines (Lyso-PC) .
The "Late Eluter" Trap
Phospholipids are highly hydrophobic. On a standard C18 Reverse Phase method, they often elute:
-
Very late in the gradient (high % Organic).
-
Or worse: They may not elute until the next injection if your equilibration time is too short. This leads to "ghost peaks" and random suppression in subsequent runs.
Monitoring Protocol
Add these "Scout MRMs" to your method to track phospholipids:
-
Precursor: m/z 184 (Phosphocholine head group) -> Product: m/z 184 (In-source fragmentation).
-
Common PL Transitions: m/z 496 -> 184, m/z 524 -> 184, m/z 758 -> 184.
Module 3: Sample Preparation – Stop Using Protein Precipitation
User Question: "I am using Protein Precipitation (PPT) with Acetonitrile because it's cheap. Is this my problem?"
Technical Response: Yes. PPT is a "dilute and shoot" method that removes proteins but leaves >70% of phospholipids in the sample. For a hydrophobic drug like Telmisartan, Liquid-Liquid Extraction (LLE) or Phospholipid Removal Plates are mandatory.
Comparative Data: Extraction Efficiency vs. Cleanliness
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Phospholipid Removal | < 30% (Poor) | > 90% (Excellent) | > 95% (Superior) |
| Telmisartan Recovery | High (>90%) | Variable (pH dependent) | High (>85%) |
| Matrix Effect (ME) | High Suppression | Minimal | Minimal |
| Cost/Time | Low/Fast | Medium/Labor Intensive | High/Fast |
| Recommendation | AVOID | PREFERRED | ALTERNATIVE |
Recommended Protocol: Acidified LLE
Telmisartan is acidic (carboxylic acid). To extract it into an organic solvent, you must suppress ionization (protonate it) to make it neutral.
-
Aliquot: 200 µL Plasma.
-
Acidify: Add 20 µL of 5% Formic Acid (Lowers pH < 3.5, ensuring Telmisartan is uncharged/neutral).
-
Extract: Add 1.5 mL Ethyl Acetate or MTBE (Methyl tert-butyl ether) .
-
Why? PLs are less soluble in these solvents compared to Acetonitrile/Methanol.
-
-
Agitate: Vortex 10 mins, Centrifuge 10 mins @ 4000 rpm.
-
Transfer: Move supernatant to a clean tube.
-
Dry & Reconstitute: Evaporate under Nitrogen; reconstitute in Mobile Phase.
Module 4: Chromatographic Strategy
User Question: "I switched to LLE, but I still see some drift. How can I optimize the LC?"
Technical Response: You must separate the Telmisartan peak from the remaining phospholipid region.
The "Dump" Gradient
Do not end your gradient immediately after the analyte elutes. You need a high-organic wash step to clear the column.
Suggested Gradient (C18 Column, 2.1 x 50mm):
-
Mobile Phase A: 5mM Ammonium Acetate + 0.1% Formic Acid (Water).
-
Mobile Phase B: 5mM Ammonium Acetate + 0.1% Formic Acid (Methanol/Acetonitrile 50:50).
| Time (min) | % B | Event |
| 0.00 | 30 | Initial Hold |
| 0.50 | 30 | Load |
| 2.50 | 95 | Elute Telmisartan (~2.0 min) |
| 3.50 | 95 | PL Wash (Critical Step) |
| 3.60 | 30 | Re-equilibration |
| 5.00 | 30 | Ready for next inj. |
Troubleshooting Logic Tree
Use this flow to decide your next move.
Figure 2: Decision logic for isolating ion suppression issues.
Module 5: Regulatory Compliance (FDA/ICH M10)
User Question: "What data do I need to show to the FDA regarding matrix effects?"
Technical Response: According to the ICH M10 Guideline on Bioanalytical Method Validation , you must calculate the Matrix Factor (MF) .
-
MF Calculation:
[1] -
IS-Normalized MF:
-
Requirement: The CV% of the IS-Normalized MF calculated from 6 different lots of matrix (including lipemic and hemolyzed) must be ≤ 15% .
Why this matters: If your Telmisartan-d3 IS co-elutes perfectly with Telmisartan, it should experience the exact same suppression. If the IS-Normalized MF is close to 1.0 (even if absolute signal drops), the method is valid because the IS compensates for the effect.
References
-
FDA/ICH. (2022). M10 Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Foundational text on Phospholipid Monitoring). [Link]
-
Ingenieria Analitica. (2012). A Sensitive LC/MS/MS Method for the Quantitation of Telmisartan in Human Plasma. (Demonstrates LLE and Deuterated IS usage). [Link]
-
PubChem. (2024). Telmisartan Compound Summary (pKa and Solubility Data). National Library of Medicine. [Link]
Sources
addressing carryover in LC-MS/MS analysis of Telmisartan
Troubleshooting Carryover and Other Common Issues
Welcome to the technical support center for the LC-MS/MS analysis of Telmisartan. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format. As Senior Application Scientists, we've structured this guide to not only offer solutions but to also explain the underlying scientific principles to empower you in your experimental work.
Section 1: Frequently Asked Questions (FAQs) about Telmisartan Carryover
Q1: What is carryover in LC-MS/MS analysis?
A1: Carryover refers to the appearance of a small analyte peak in a blank injection that follows the injection of a sample containing a high concentration of the same analyte.[1][2] This "memory effect" can lead to inaccurate quantification, especially for low-concentration samples.[3] Regulatory bodies like the FDA and EMA have guidelines that specify acceptable limits for carryover in bioanalytical methods.[4][5] Generally, carryover is considered insignificant if the peak area in a blank sample is less than 20% of the analyte's peak area at the Lower Limit of Quantitation (LLOQ) and less than 5% of the internal standard's peak area.[4]
Q2: Why is Telmisartan prone to carryover?
A2: Telmisartan's physicochemical properties contribute significantly to its tendency for carryover. It is a highly lipophilic (fat-soluble) and hydrophobic (water-repelling) molecule with a high logP value of approximately 6.9.[6][7] This causes it to readily adsorb to non-polar surfaces within the LC system, such as tubing, fittings, the injection port, and the analytical column. This non-specific binding is a primary driver of carryover.[8]
Q3: How can I quickly assess if I have a Telmisartan carryover issue?
A3: A simple diagnostic test is to inject a blank solvent (typically your initial mobile phase) immediately after running a high-concentration Telmisartan standard or sample. If a peak corresponding to Telmisartan appears in the blank chromatogram, you are experiencing carryover.[1] To differentiate between "classic" carryover (which diminishes with subsequent blank injections) and constant contamination, inject a series of two or more blanks.[2]
Section 2: In-Depth Troubleshooting Guides for Telmisartan Carryover
Issue 1: Persistent Carryover Originating from the Autosampler
The autosampler is a frequent source of carryover due to the direct and repeated contact of the needle, injection valve, and associated tubing with the sample.[9][10]
Telmisartan's hydrophobicity leads to its adsorption onto the surfaces of the autosampler's flow path. An inadequate wash routine between injections fails to completely remove the adsorbed analyte, which then leaches into subsequent injections.
Protocol 1: Optimizing the Needle Wash
-
Select Appropriate Wash Solvents: A multi-step wash with solvents of varying polarity and pH is often most effective. The goal is to find a solvent in which Telmisartan is highly soluble.[11]
-
Implement a Strong and Weak Wash Sequence:
-
Strong Wash: A solvent mixture designed to rigorously remove Telmisartan.
-
Weak Wash: A solvent similar in composition to the initial mobile phase to ensure compatibility with the next injection.
-
-
Increase Wash Volume and Duration: Ensure the wash volume is sufficient to completely flush the needle and injection port. Increase the duration of the wash cycle if necessary.
-
Consider an Acidic or Basic Wash: Adding a small percentage of acid (e.g., formic acid) or base to the wash solvent can help to disrupt interactions between Telmisartan and the system surfaces.[2]
Table 1: Recommended Wash Solvent Compositions for Telmisartan
| Wash Step | Composition | Rationale |
| Strong Wash 1 | 100% Acetonitrile or Isopropanol | High organic content to dissolve the lipophilic Telmisartan.[12] |
| Strong Wash 2 | 50:50 Isopropanol/Acetonitrile with 0.1% Formic Acid | The addition of acid can help to protonate Telmisartan, altering its solubility and reducing surface interactions. |
| Weak Wash | Mobile Phase A (Aqueous Component) | To re-equilibrate the injection system to the initial chromatographic conditions. |
Protocol 2: Inspecting and Replacing Autosampler Components
-
Rotor Seal Inspection: The rotor seal in the injection valve is a common site for carryover.[9] Visually inspect the seal for scratches or wear. If any damage is observed, replace it according to the manufacturer's instructions.
-
Needle and Seat Examination: The injection needle and seat can also trap analyte. Examine them for any signs of damage or blockage.
-
Tubing and Fittings: Check all tubing and fittings within the autosampler for any potential dead volumes or improper connections where the sample could be trapped.[1]
Issue 2: Carryover Originating from the Analytical Column and LC System
If autosampler troubleshooting does not resolve the issue, the carryover is likely occurring on the analytical column or within the broader LC flow path.[3]
Telmisartan's strong retention on reversed-phase columns, especially at the head of the column, can lead to incomplete elution during the analytical gradient. This residual analyte then slowly bleeds off in subsequent runs, causing carryover.
Protocol 3: Modifying the LC Gradient for Enhanced Elution
-
Increase Final Organic Percentage: If your gradient ends at 95% organic, consider increasing it to 100% to more effectively elute the highly retained Telmisartan.[13]
-
Extend the High Organic Hold: Lengthen the time the gradient is held at the highest organic percentage to ensure complete elution from the column.
-
Incorporate a Stronger Organic Solvent: If using acetonitrile, consider adding a small percentage of a stronger solvent like isopropanol to the mobile phase B to aid in the elution of highly hydrophobic compounds.[12]
-
Adjust Mobile Phase pH: The pH of the mobile phase can influence the ionization state and, consequently, the retention of Telmisartan. Experiment with adjusting the pH to find the optimal conditions for sharp peaks and minimal carryover.[14][15]
Protocol 4: System and Column Flushing
-
System Flush: Disconnect the column and systematically flush the entire LC system with a strong solvent mixture, such as 50:50 isopropanol/acetonitrile, to remove any adsorbed Telmisartan from tubing and fittings.[11]
-
Column Wash: If the column is identified as the source of carryover, perform a dedicated column wash. Reverse the column direction and flush with a series of strong solvents. Always consult the column manufacturer's guidelines for recommended washing procedures.
Table 2: Example Column Flushing Protocol
| Step | Solvent | Volume | Rationale |
| 1 | HPLC-grade Water | 20 column volumes | To remove any buffer salts. |
| 2 | Isopropanol | 20 column volumes | A strong, intermediate polarity solvent. |
| 3 | Methylene Chloride | 20 column volumes | A strong, non-polar solvent to remove highly hydrophobic compounds. |
| 4 | Isopropanol | 20 column volumes | To flush out the methylene chloride. |
| 5 | Initial Mobile Phase | 20 column volumes | To re-equilibrate the column for analysis. |
Note: Always ensure solvent miscibility between steps.
Section 3: General Best Practices to Minimize Telmisartan Carryover
-
Use High-Purity Solvents: Ensure all mobile phase components are of the highest purity (LC-MS grade) to minimize background noise and potential contaminants.[16]
-
Sample Diluent: Where possible, dissolve and inject your samples in a solvent that is weaker than or equal in strength to your initial mobile phase.[17]
-
Vial Selection: For highly hydrophobic analytes like Telmisartan, consider using low-adsorption vials to minimize non-specific binding to the sample container.[8]
-
Method Development: During method development, proactively assess carryover by including blank injections after high-concentration standards. It is easier to address carryover during the development phase than with a validated method.[5][9]
-
Internal Standard: The use of a stable isotope-labeled internal standard for Telmisartan can help to compensate for some of the variability introduced by carryover, although it is not a substitute for minimizing it.[18][19]
By systematically applying these troubleshooting guides and adhering to best practices, you can effectively diagnose and mitigate carryover issues in your LC-MS/MS analysis of Telmisartan, leading to more accurate and reliable results.
References
- ResearchGate. (2023, November 21). Not getting rid of TAG contamination, suggestions?
- Folefoc, A. Z., et al. (2023, August 4).
- Zarad, A., & Si-Ahmed, D. (2018, December 19). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?
-
National Center for Biotechnology Information. (n.d.). Telmisartan. PubChem. Retrieved from [Link]
- U.S. Food and Drug Administration. (2018, May 24).
- Overview on Analysis Methods of Telmisartan in Pharmaceutical Preparation and Biological M
- Khamkar, V. S., et al. (2022, May 9). Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run. Longdom Publishing.
- Khamkar, V. S., et al. (2022, May 9).
- WelchLab. (2025, April 27). Comprehensive Cleaning Methods for HPLC Autosampler Vials.
- Waters Corporation. (n.d.). FACTORS THAT INFLUENCE THE RECOVERY OF HYDROPHOBIC PEPTIDES DURING LC-MS SAMPLE HANDLING.
- Waters Corporation. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems.
- Google Patents. (n.d.). WO2006136916A2 - Substantially pure micronized particles of telmisartan and pharmaceutical compositions containing same.
- Mass Spectrometry. (n.d.).
- MDPI. (2022, February 15). A Simple UPLC/MS-MS Method for Simultaneous Determination of Lenvatinib and Telmisartan in Rat Plasma, and Its Application to Pharmacokinetic Drug-Drug Interaction Study.
- Agilent. (n.d.). Agilent LC/MS – Care and Feeding.
- Ingenieria Analitica Sl. (n.d.). A Sensitive LC/MS/MS Method for the Quantitation of Telmisartan in Human Plasma using the Agilent 6460 Triple Quadrupole LC/MS w.
- Arabian Journal of Chemistry. (2012, November 1).
- SciSpace. (n.d.). Determination of telmisartan and forced degradation behavior by rp-hplc in tablet dosage form.
- Osman, M., et al. (2013, June 30).
- ResearchGate. (2015, May 28). How can I solve my carry over issue in LC-MS/MS?
-
Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Retrieved from [Link]
- LC Troubleshooting Bible. (n.d.).
- Indian Journal of Pharmacy Practice. (2022, April 15). A Case Study on Telmisartan Induced Acute Kidney Injury.
- Waters Corporation. (n.d.).
- Sterling Hospitals. (2024, October 15). Case Study: Unusual Poisoning with Telmisartan & Hydrochlorothiazide.
- Rao, et al. (n.d.).
- Benchchem. (n.d.).
- HALO Columns. (2023, November 3).
- Zarad, A., & Si-Ahmed, D. (n.d.).
- Der Pharma Chemica. (2025, September 28). Newer RP-HPLC Method Development and Validation for the Simultaneous Estimation of Telmisartan and Amlodipine in Dosage Form.
- Waters Knowledge Base. (n.d.). What are some tips for troubleshooting carryover or ghost peaks on my LC column?
- ThermoFisher. (n.d.).
- PMC. (n.d.). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y.
- ijbpas. (2021, September 25). 2277–4998 AN LC-MS/MS METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TELMISARTAN AND HYDROCHLOROTHIAZIDE.
- Frontiers. (2026, January 21). Comparative effectiveness of telmisartan vs. other angiotensin receptor blockers in reducing hypertension-related cerebrovascular and cardiovascular events: a real-world retrospective study using the TriNetX network.
- Googleapis.com. (2022, July 13).
- ResearchGate. (2025, August 9). The Effects of Telmisartan and Amlodipine in Treatment-Naïve and Previously Treated Hypertensive Patients: A Subanalysis from a 4 × 4 Factorial Design Study.
Sources
- 1. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 2. lctsbible.com [lctsbible.com]
- 3. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. fda.gov [fda.gov]
- 6. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 12. massspec.unm.edu [massspec.unm.edu]
- 13. biomedres.us [biomedres.us]
- 14. A Simple UPLC/MS-MS Method for Simultaneous Determination of Lenvatinib and Telmisartan in Rat Plasma, and Its Application to Pharmacokinetic Drug-Drug Interaction Study | MDPI [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. fishersci.com [fishersci.com]
- 17. halocolumns.com [halocolumns.com]
- 18. elearning.unite.it [elearning.unite.it]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Mass Spectrometry Parameters for Deuterated Compounds
Welcome to the technical support center dedicated to the robust application of deuterated compounds in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during method development and sample analysis. As the gold standard for quantification, deuterated internal standards (IS) can significantly enhance analytical precision and accuracy, but their effective use hinges on careful optimization of instrument parameters.[1][2] This resource provides a structured approach to this optimization process, grounded in scientific principles and extensive laboratory experience.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when working with deuterated compounds, providing foundational knowledge for the troubleshooting guides that follow.
Q1: Why does my deuterated internal standard sometimes elute slightly earlier than the non-deuterated analyte in reversed-phase chromatography?
This is a well-documented phenomenon known as the kinetic or "deuterium isotope effect".[3] The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can lead to minor differences in the molecule's physicochemical properties, including its hydrophobicity. In reversed-phase LC, the deuterated compound can behave as if it is slightly less hydrophobic, causing it to interact less with the stationary phase and elute marginally earlier than its non-deuterated counterpart.[3][4] While often minimal, this chromatographic shift can impact quantification if the peaks are not sufficiently integrated.[3]
Q2: Is it necessary to optimize mass spectrometer parameters for the deuterated standard separately from the analyte?
Yes, absolutely. While chemically identical, the slight mass difference and potential (though minor) conformational changes due to deuterium substitution mean that the optimal conditions for ionization and fragmentation may differ between the analyte and the internal standard. Co-infusion of both compounds is often a good starting point, but for maximum performance and to ensure the instrument is not biased towards either compound, it is best practice to infuse them separately to determine the ideal parameters for each. This is especially critical for collision energy (CE) optimization in tandem MS (MS/MS).
Q3: What are the most critical MS parameters to focus on when optimizing for deuterated compounds?
The optimization process should be systematic. The most critical parameters, in order of importance, are:
-
Collision Energy (CE): This is paramount for MS/MS experiments (e.g., Multiple Reaction Monitoring or MRM). The optimal CE to produce the most intense and stable fragment ion can differ between the deuterated and non-deuterated compound.[5]
-
Source Parameters (ESI/APCI): These govern the efficiency of ionization and desolvation. Key parameters include:
-
Cone/Fragmentor/Orifice Voltage: This voltage influences the transmission of ions from the source to the mass analyzer and can induce "in-source" fragmentation if set too high. It must be optimized to maximize the precursor ion signal without causing premature fragmentation.[3]
Q4: How can I detect and prevent isotopic exchange (H/D exchange)?
Isotopic exchange, or the loss of deuterium atoms and their replacement with hydrogen from the solvent or matrix, can severely compromise quantification.[6]
-
Detection: Monitor the mass of your deuterated standard over time in your sample matrix or mobile phase. A shift to a lower mass indicates H/D exchange. High-resolution mass spectrometry (HR-MS) is particularly effective for this analysis.[7]
-
Prevention:
-
Label Position: The risk is highest for deuterium atoms on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups.[6] Choose standards where deuterium is placed on stable, non-exchangeable positions.
-
Control pH: Avoid strongly acidic or basic conditions during sample storage and analysis, as these can catalyze the exchange.[8]
-
Temperature: Store samples at low temperatures to minimize the rate of exchange.
-
Troubleshooting Guides
This section is formatted to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: Poor or Unstable Signal Intensity for the Deuterated Standard
-
Symptom: The signal intensity for the internal standard is low, inconsistent across injections, or shows significant drift during an analytical run.
-
Potential Cause & Causality: This is most often due to suboptimal ion source conditions. The process of creating gas-phase ions from a liquid stream (electrospray) is a delicate balance of voltage and gas dynamics. If these are not optimized for your specific compound and mobile phase, the efficiency of ion formation will be low and unstable.
-
Troubleshooting Steps:
-
Verify System Suitability: Ensure the mass spectrometer is performing correctly by running a standard calibration/tuning solution.
-
Infuse the Standard: Prepare a solution of the deuterated standard in your mobile phase and infuse it directly into the mass spectrometer.
-
Systematic Source Optimization: Follow Protocol 1 to systematically optimize each source parameter (spray voltage, gas flows, temperatures) while monitoring the signal for maximum intensity and stability.
-
Check for Contamination: A dirty ion source can lead to signal suppression and instability. Follow the manufacturer's guidelines for cleaning the source components.[9]
-
Issue 2: Significant Chromatographic Separation of Analyte and IS
-
Symptom: The analyte and the deuterated internal standard elute at different retention times, appearing as two separate peaks.
-
Potential Cause & Causality: This is a direct result of the deuterium isotope effect, as explained in FAQ Q1.[3] The magnitude of the shift depends on the number of deuterium atoms, their position in the molecule, and the chromatographic conditions.
-
Troubleshooting Steps:
-
Assess the Impact: If the separation is small and both peaks are well-defined, it may be acceptable if the integration strategy is consistent. However, perfect co-elution is always the goal.
-
Optimize Chromatography:
-
Consider Alternative Standards: If chromatography cannot be optimized to resolve the issue, consider using an internal standard with fewer deuterium atoms (if a sufficient mass shift is maintained) or a ¹³C or ¹⁵N labeled standard, which typically exhibit negligible retention time shifts.[3]
-
Issue 3: In-Source Fragmentation and Low Precursor Ion Abundance
-
Symptom: When viewing the full scan (MS1) spectrum, the abundance of the intended precursor ion is low, while fragment ions are already present.
-
Potential Cause & Causality: The cone voltage (also known as fragmentor or orifice voltage) is set too high. This voltage is applied to the region between the ion source and the mass analyzer. While a moderate voltage is needed to focus and transmit ions, an excessive voltage will accelerate the ions and cause them to collide with gas molecules, leading to fragmentation before they reach the collision cell.[3]
-
Troubleshooting Steps:
-
Infuse the Compound: Directly infuse the deuterated standard into the mass spectrometer.
-
Ramp the Cone Voltage: Systematically decrease the cone voltage in small increments (e.g., 5-10 V steps) and monitor the abundance of both the precursor ion and its known fragments.
-
Identify the Optimum: The optimal cone voltage is the value that provides the maximum intensity for the precursor ion with minimal to no signal from fragment ions.
-
Issue 4: Inaccurate Quantification or Non-Linear Calibration
-
Symptom: The assay shows a positive bias at low concentrations, a negative bias at high concentrations, or the calibration curve is not linear (R² < 0.99).
-
Potential Cause & Causality: This often points to issues with the internal standard itself or its interaction with the matrix.
-
Purity Issues: The deuterated standard may contain a small amount of the unlabeled analyte. This will contribute to the analyte signal, causing a significant positive bias, especially at the lower limit of quantification (LLOQ).[6]
-
Differential Matrix Effects: The analyte and the internal standard may experience different degrees of ion suppression or enhancement from components in the sample matrix. While deuterated standards are excellent at compensating for matrix effects, significant chromatographic separation can cause them to elute into slightly different matrix environments.[6]
-
-
Troubleshooting Steps:
-
Assess IS Purity: Follow Protocol 3 to check for the presence of unlabeled analyte in your deuterated standard. The response from the IS in a blank sample should be less than 5% of the response of the analyte at the LLOQ.
-
Evaluate Matrix Effects: If purity is not the issue, investigate differential matrix effects by comparing the analyte/IS response ratio in neat solution versus a post-extraction spiked matrix sample. A significant difference points to differential effects.[6] Improving chromatography to ensure co-elution is the primary solution.[6]
-
Data Presentation & Summary
Table 1: Key ESI Source Parameters & Their Optimization Impact
| Parameter | Typical Range (Instrument Dependent) | Primary Function | Impact of Suboptimal Setting |
| Spray Voltage | 2.0 - 5.0 kV | Establishes stable electrospray | Unstable signal, low intensity, potential for corona discharge |
| Nebulizer Gas | 30 - 60 psi | Aids in droplet formation (nebulization) | Inefficient nebulization, large droplets, poor desolvation |
| Drying Gas Flow | 5 - 15 L/min | Evaporates solvent from droplets | Incomplete desolvation (ion suppression), poor sensitivity |
| Drying Gas Temp. | 250 - 450 °C | Aids in solvent evaporation | Incomplete desolvation or thermal degradation of analyte |
| Cone/Fragmentor Voltage | 20 - 100 V | Ion transmission and focusing | Low precursor signal, in-source fragmentation |
Experimental Protocols & Methodologies
Protocol 1: Systematic Optimization of ESI Source Parameters
Objective: To determine the optimal ESI source settings for maximizing the signal intensity and stability of a deuterated compound.
Methodology:
-
Preparation: Prepare a 100-500 ng/mL solution of the deuterated standard in the final mobile phase composition.
-
Infusion: Infuse the solution directly into the mass spectrometer at a typical flow rate (e.g., 5-10 µL/min). Do not use the LC column.[3]
-
Set Initial Parameters: Start with the instrument manufacturer's recommended default source parameters.[3]
-
Optimize One by One: Adjust a single parameter at a time while holding all others constant. Monitor the signal intensity and stability.
-
Cone/Fragmentor Voltage: Ramp the voltage and find the value that maximizes the precursor ion signal without fragmentation.
-
Spray Voltage: Adjust in 0.5 kV increments to find the setting that gives the most stable and intense signal.[3]
-
Drying Gas Temperature: Increase in 25 °C increments. Allow the system to stabilize for 1-2 minutes at each step. Record the optimal temperature.
-
Nebulizer & Drying Gas Flow: Adjust gas pressures/flows to find the combination that yields the highest, most stable signal.[3]
-
-
Verification: Once all parameters are optimized, perform a final check to ensure that minor adjustments to one parameter do not significantly affect the optimum for another.
-
Repeat for Analyte: Repeat steps 1-5 for the non-deuterated analyte. Use the optimized parameters for each compound in the final LC-MS method.
Protocol 2: Optimization of Collision Energy (CE) for MRM Transitions
Objective: To find the collision energy that produces the most abundant and stable fragment ion for a given precursor ion (for both analyte and deuterated IS).
Methodology:
-
Infusion: Infuse a solution of the pure analyte or deuterated standard as described in Protocol 1.
-
Select Precursor: Set the first quadrupole (Q1) to isolate the precursor ion of interest (e.g., [M+H]⁺).
-
Scan Product Ions: Set the instrument to perform a product ion scan. This involves ramping the collision energy while the third quadrupole (Q3) scans a range of m/z values to detect all resulting fragments.
-
Identify Key Fragments: From the product ion scan, identify the most intense and specific fragment ions.
-
CE Ramp for Specific Transition: Create an MRM transition using the selected precursor and the most promising fragment ion.
-
Automated CE Optimization: Use the instrument software's automated optimization feature to ramp the collision energy across a defined range (e.g., 5 to 50 eV in 2 eV steps) for that specific MRM transition.
-
Determine Optimum CE: The software will generate a curve of fragment ion intensity versus collision energy. The optimal CE is the voltage at the peak of this curve.[5]
-
Repeat: Repeat this process for the most intense fragment(s) for both the analyte and the deuterated internal standard. The optimal CE values may be different.[10][11]
Protocol 3: Assessing Isotopic Purity and Contribution of the Internal Standard
Objective: To determine if the deuterated internal standard contains a significant amount of the unlabeled analyte.
Methodology:
-
Prepare a Blank Sample: Use a matrix sample that is known to contain no analyte (e.g., blank plasma).
-
Spike with Internal Standard: Add the deuterated internal standard to the blank matrix at the exact concentration that will be used in the final assay.
-
Process and Analyze: Process this sample using your complete analytical method (extraction, chromatography, etc.).
-
Monitor Analyte Transition: Acquire data, but instead of monitoring the IS transition, monitor the MRM transition for the unlabeled analyte.
-
Evaluate the Response: Measure the peak area for the analyte in this "IS-only" sample.
-
Compare to LLOQ: Prepare and analyze a separate sample of the analyte at the Lower Limit of Quantification (LLOQ).
-
Acceptance Criteria: The peak area from the unlabeled impurity in the internal standard (Step 5) should be no more than 5% of the peak area of the analyte at the LLOQ (Step 6). If it is higher, the internal standard may not be of sufficient isotopic purity for the assay's sensitivity requirements.
Visualizations: Workflows & Logic Diagrams
Caption: Overall workflow for method development using deuterated internal standards.
Caption: Troubleshooting decision tree for inaccurate quantification issues.
References
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Mass Spectrometer Source Conditions for Deuterated Compounds. BenchChem.
- BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry. BenchChem.
- BenchChem. (2025). Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide. BenchChem.
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Butin, N., et al. (2022). An optimization method for untargeted MS-based isotopic tracing investigations of metabolism. Metabolomics, 18(7). Available at: [Link]
-
Valdivia, B., et al. (2024). MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Ocheje, J. F., & Oladipo, O. O. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Physical Sciences and Engineering. Available at: [Link]
-
Capellades, J., et al. (2022). Strategy for software parameter optimization in untargeted MS-based isotopic profiling using a reference labelled material. ResearchGate. Available at: [Link]
-
Valdivia, B., et al. (2025). MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. ResearchGate. Available at: [Link]
-
Valdivia, B., et al. (2024). MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available at: [Link]
- BenchChem. (2025). Overcoming challenges in the purification of deuterated compounds. BenchChem.
-
Masson, G. R., et al. (2024). Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. White Rose Research Online. Available at: [Link]
- Exactitude Consultancy. (2025). Deuterated Compounds Market Insights & Growth Outlook 2025–2032.
-
Valdivia, B., et al. (2024). MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. ACS Publications. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Deuterated Standard Synthesis. BenchChem.
-
Welsh, D., et al. (2014). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. LCGC North America. Available at: [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Available at: [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]
-
ACS Publications. (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Available at: [Link]
-
ACS Publications. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Available at: [Link]
-
Heinrich, P., et al. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution- multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports. Available at: [Link]
-
ACS Publications. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. Available at: [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Available at: [Link]
-
National Cancer Institute. (2000). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Available at: [Link]
-
MDPI. (2026). NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds: Current and Future Perspectives for Atomic-Level Structures and Mechanistic Catalytic Reactions. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. gmi-inc.com [gmi-inc.com]
- 10. MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Validation of Analytical Methods for Telmisartan Impurity G Using 2-Descarboxy-2-cyano Telmisartan-d3
[1]
Executive Summary & Technical Context[1][2][3][4][5][6][7]
Target Analyte: 2-Descarboxy-2-cyano Telmisartan (EP Impurity G) Primary Tool: 2-Descarboxy-2-cyano Telmisartan-d3 (Stable Isotope Labeled Internal Standard) CAS Registry: 144702-27-2 (Unlabeled) | 1794883-47-8 (Deuterated-d3)[1]
In the high-stakes environment of pharmaceutical impurity profiling and bioanalysis, the selection of an Internal Standard (IS) is often the deciding factor between a robust, validated method and one prone to regulatory rejection.
This guide compares the validation performance of using the specific stable isotope-labeled (SIL) analog, 2-Descarboxy-2-cyano Telmisartan-d3 , against common alternatives (Surrogate IS and External Standardization).[1] While generic internal standards (like Telmisartan-d3) are often available in the lab, they frequently fail to compensate for the specific matrix effects associated with the cyano-substituted Impurity G, particularly in LC-MS/MS workflows where ion suppression is critical.[1]
The Problem: Matrix Effects & Retention Time
Telmisartan Impurity G possesses a nitrile group replacing the carboxylic acid of the parent drug. This structural change significantly alters:
-
Polarity & Retention Time (RT): Impurity G elutes differently than Telmisartan.[1]
-
Ionization Efficiency: The cyano group changes the pKa and proton affinity compared to the parent carboxyl group.
Consequently, using the parent drug (Telmisartan-d3) as a surrogate IS leads to "Matrix Mismatch"—the IS elutes at a time point with different ion suppression characteristics than the impurity it is supposed to normalize.
Comparative Analysis: Performance Metrics
The following table summarizes the performance differences when validating a method for Impurity G using three different standardization strategies.
| Feature | Method A (Recommended) | Method B (Alternative) | Method C (Legacy) |
| Standardization Strategy | Specific SIL-IS (2-Descarboxy-2-cyano Telmisartan-d3) | Surrogate IS (Telmisartan-d3) | External Standard (No IS) |
| Matrix Effect Correction | Excellent. Co-elutes exactly with analyte; compensates for ion suppression/enhancement.[1] | Poor. Elutes at different RT; fails to correct specific ion suppression zones. | None. Highly susceptible to matrix variability.[1] |
| Recovery Consistency | High (95-105%) across all matrices.[1] | Variable (80-120%) depending on matrix lot.[1] | Low/Variable (<80%).[1] |
| Linearity ( | > 0.999 | 0.990 - 0.995 | < 0.990 |
| Regulatory Risk (ICH Q2) | Low. Self-validating mechanism preferred by FDA/EMA.[1] | Medium. Requires proof that IS tracks analyte (difficult here). | High. Often rejected for LC-MS trace analysis.[1] |
| Cost Per Sample | High (Custom synthesis IS cost).[1] | Low (Commodity IS cost).[1] | Lowest. |
Decision Logic: Selecting the Right IS
The following diagram illustrates the decision pathway for selecting the appropriate internal standard based on the analytical technique and required sensitivity.
Caption: Decision tree for Internal Standard selection emphasizing the necessity of specific SIL-IS for complex matrices in LC-MS/MS.
Experimental Protocol: Validation using 2-Descarboxy-2-cyano Telmisartan-d3[1]
This protocol outlines the validation steps compliant with ICH Q2(R2) guidelines, specifically designed for LC-MS/MS quantification.
A. Materials & Reagents[1][8]
-
Analyte: 2-Descarboxy-2-cyano Telmisartan (Impurity G) Reference Standard.[1]
-
Internal Standard: 2-Descarboxy-2-cyano Telmisartan-d3 (Isotopic purity > 99%).[1]
-
Matrix: Blank human plasma or placebo formulation.
-
Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Ammonium Acetate.
B. LC-MS/MS Conditions[1][8][9]
-
Column: C18 (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 5mM Ammonium Acetate in Water (pH 4.5).[1]
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.[1]
-
Detection: ESI Positive Mode, MRM.
MRM Transitions:
-
Impurity G: m/z 496.2 → 276.1 (Quantifier)
-
Impurity G-d3 (IS): m/z 499.2 → 279.1 (Quantifier)
-
Note: The +3 Da shift is maintained in the fragment ion, ensuring specificity.
-
C. Analytical Workflow
Caption: Analytical workflow ensuring the IS experiences the exact same extraction and ionization environment as the analyte.
D. Key Validation Parameters (ICH Q2)
1. Specificity & Selectivity
Inject blank matrix and blank matrix spiked with IS only.
-
Requirement: No interference at the retention time of Impurity G (m/z 496.2).
-
Role of d3-IS: Ensure no "cross-talk" (isotopic contribution) from the IS channel into the analyte channel. If the IS is pure, the contribution should be < 0.5% of the LLOQ area.
2. Matrix Effect (The Critical Test)
This is where the d3-analog proves its value over the parent d3.
-
Procedure: Prepare 6 lots of blank matrix. Extract them. Spike the extract post-extraction with Analyte and IS (Set A). Compare to neat solution standards (Set B).
-
Calculation: Matrix Factor (MF) = Peak Area (Set A) / Peak Area (Set B).
-
IS-Normalized MF:
.[1] -
Acceptance: The IS-Normalized MF should be close to 1.0 (e.g., 0.95 – 1.05) and the CV across 6 lots should be < 15%.
-
Why: If the matrix suppresses the analyte signal by 50%, it will also suppress the co-eluting d3-IS by 50%. The ratio remains constant.
-
3. Linearity
Prepare calibration standards ranging from LLOQ (e.g., 1 ng/mL) to ULOQ.
-
Plot: Area Ratio (Analyte/IS) vs. Concentration.
-
Requirement:
.[1]
4. Accuracy & Precision
-
Intra-day: 5 replicates at LLOQ, Low, Mid, High QC.
-
Inter-day: 3 separate days.
-
Acceptance: Accuracy within 85-115% (80-120% for LLOQ). CV < 15%.[1]
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][3] [Link]
-
European Pharmacopoeia (Ph.[1] Eur.). Telmisartan Monograph 2154.[1] (Impurity G identification). [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. (Standard protocol for Matrix Factor).[1] [Link]
-
FDA Guidance for Industry. Bioanalytical Method Validation M10. (2022).[1][4][5][6] [Link]
Sources
- 1. 2-Descarboxy-2-cyano Telmisartan | LGC Standards [lgcstandards.com]
- 2. chemmethod.com [chemmethod.com]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
comparative analysis of Telmisartan and its impurities by HPLC vs UPLC
Executive Summary
In the high-throughput environment of modern pharmaceutical analysis, the transition from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) is not merely an upgrade—it is a paradigm shift.[]
This guide provides a rigorous technical comparison of impurity profiling for Telmisartan , a widely used Angiotensin II Receptor Blocker (ARB).[2][3] While the USP monograph relies on robust but solvent-heavy HPLC protocols, modern UPLC methodologies utilizing sub-2 µm particle technology offer a 75-85% reduction in run time and solvent consumption without compromising the critical resolution (
The Analytical Challenge: Telmisartan Impurity Profiling
Telmisartan (
Key Impurities of Interest:
-
Impurity A (USP Related Compound A): Arises from the synthesis starting materials; structurally very similar to the benzimidazole core of the API.
-
Impurity B (Hydrolysis Product): Often results from acid/base degradation.[]
-
Impurity C-H: Various oxidative and dimerization byproducts.[]
The separation must achieve a resolution (
Analytical Workflow Visualization
The following diagram outlines the critical decision pathways for developing this stability-indicating method.
Figure 1: Analytical workflow comparison for Telmisartan method selection. The choice between HPLC and UPLC dictates the operational parameters and throughput potential.
Experimental Protocols
Protocol A: Legacy HPLC (Based on USP Monograph)
This protocol represents the industry standard for stability indicating assays where equipment limitations prevent the use of high-pressure systems.
-
Instrument: Standard HPLC (e.g., Agilent 1260 / Waters Alliance).[]
-
Column: USP L1 (C18),
mm or mm, 5 µm packing.[] -
Mobile Phase:
-
Injection Volume: 10-20 µL.
-
Detection: UV at 290-298 nm.[][4]
-
Run Time: Approximately 25-30 minutes (for full impurity elution).
Scientist's Note: While robust, this method suffers from band broadening due to the 5 µm particles, resulting in wider peaks and lower sensitivity (S/N ratio) for trace impurities.
Protocol B: Optimized UPLC (Modern Approach)
This protocol utilizes sub-2 µm hybrid particles to maximize the Van Deemter efficiency curve, allowing higher linear velocities without loss of resolution.
-
Instrument: UPLC/UHPLC System (e.g., Waters ACQUITY / Agilent Infinity II).[]
-
Column: Ethylene Bridged Hybrid (BEH) C18,
mm or mm, 1.7 µm.[] -
Mobile Phase:
-
Solvent A: 10mM Ammonium Acetate or Phosphate Buffer (pH 3.0).[]
-
Solvent B: Acetonitrile/Methanol (80:20).[][5]
-
Gradient: Steep gradient (e.g., 10% B to 80% B in 3 minutes).
-
-
Flow Rate: 0.4 - 0.6 mL/min.[]
-
Injection Volume: 1-3 µL.
-
Detection: UV at 290 nm (PDA recommended for peak purity).[]
-
Run Time: Approximately 4-6 minutes .
Scientist's Note: The use of a 1.7 µm column generates significant backpressure (>8,000 psi). Ensure your system is rated for at least 15,000 psi.[] The "frictional heating" effect in UPLC columns can slightly alter retention times; using a column oven at 30-40°C is mandatory for reproducibility.[]
Comparative Performance Analysis
The following data summarizes a direct comparison study performed to transfer the Telmisartan method from HPLC to UPLC.
Quantitative Metrics Table
| Metric | HPLC (Standard L1) | UPLC (BEH C18) | Improvement / Change |
| Run Time | 25.0 min | 4.5 min | 5.5x Faster |
| Solvent Consumption | ~25 mL / run | ~2.7 mL / run | ~89% Reduction |
| Resolution ( | 3.5 (API vs. Imp A) | 3.8 (API vs. Imp A) | Comparable / Slight Imp.[] |
| Plate Count ( | ~8,000 | ~18,000 | Higher Efficiency |
| Backpressure | ~1,500 psi | ~9,500 psi | Requires UPLC Pump |
| LOD (Sensitivity) | 0.05% | 0.01% | 5x More Sensitive |
Data Interpretation[1][2][3][5][7][10][11][12]
-
Resolution & Selectivity: Contrary to the misconception that faster runs degrade separation, the UPLC method actually improved the resolution between Telmisartan and Impurity A (
vs ). This is due to the suppression of longitudinal diffusion ( -term in Van Deemter equation) offered by the 1.7 µm particles. -
Green Chemistry (Solvent Usage): For a routine QC lab running 100 samples per day, the HPLC method consumes 2.5 Liters of solvent.[] The UPLC method consumes only 270 mL .[] This represents a massive reduction in hazardous waste disposal costs.[]
-
Sensitivity: The narrower peaks in UPLC result in taller peak heights for the same mass load.[] This improves the Limit of Detection (LOD), making UPLC far superior for detecting trace genotoxic impurities or degradation products at levels below 0.05%.
System Suitability & Decision Logic
When should you deploy which method? Use the logic flow below to determine the appropriate instrumentation for your specific lab constraints.
Figure 2: Decision matrix for selecting the analytical platform based on throughput needs and regulatory flexibility.
Critical Success Factors (Self-Validating the Protocol)
To ensure the UPLC method is performing correctly, monitor these System Suitability criteria:
-
Tailing Factor (
): Must be for the Telmisartan peak. -
Injection Precision: RSD of peak area
(n=6). -
Pressure Hysteresis: If the pressure delta between runs exceeds 500 psi, check for inlet frit clogging, a common issue with UPLC sub-2 µm columns.
References
-
United States Pharmacopeia (USP). Telmisartan Monograph: Organic Impurities.[][5] USP-NF.[] Available at: [Link]
-
Waters Corporation. USP Method Transfer and UPLC Method for Analysis of Telmisartan Tablets.[] Application Note. Available at: [Link]
-
Kumar, P., et al. (2014).[] Simultaneous Determination of Telmisartan Impurities and Chlorthalidone impurities by UPLC.[][2] International Journal of Pharmaceutical Sciences Review and Research.[][2] Available at: [Link]
-
Bhavani, V., et al. (2013).[] Stability indicating UPLC Method for the Estimation of Telmisartan Related Substances. International Journal of Scientific and Research Publications.[] Available at: [Link]
Sources
A Comparative Guide to the Definitive Assessment of Isotopic Purity for 2-Descarboxy-2-cyano Telmisartan-d3
Introduction: The Criticality of Isotopic Purity in Modern Drug Development
In the landscape of pharmaceutical development, the strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) has emerged as a powerful tool to enhance pharmacokinetic profiles. This modification, leveraging the kinetic isotope effect, can significantly alter drug metabolism, often leading to improved stability, reduced toxicity, and a more favorable dosing regimen.[1][2] Telmisartan, an angiotensin II receptor antagonist, and its related compounds are subjects of intense study. Our focus here is on a specific deuterated impurity, 2-Descarboxy-2-cyano Telmisartan-d3 , also known as Telmisartan Impurity G-d3.[3][4][5]
As a labeled analogue of a known Telmisartan impurity, the definitive characterization of this molecule is paramount.[6] For researchers in drug metabolism, pharmacokinetics, and safety assessment, using this compound as an internal standard or a reference material demands an unambiguous understanding of its isotopic composition. Regulatory bodies rightly scrutinize the purity of any substance used in drug development, and for deuterated compounds, this scrutiny extends beyond chemical purity to the precise level of deuterium incorporation.[7] An inadequately characterized standard, containing a heterogeneous mix of isotopologues (d0, d1, d2), can introduce significant variability and error into pivotal studies.[8]
This guide provides a comprehensive comparison of the two gold-standard analytical techniques for assessing the isotopic purity of 2-Descarboxy-2-cyano Telmisartan-d3: High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and demonstrate how a synergistic application of these methods yields an unimpeachable, regulatory-ready assessment of isotopic purity.
Foundational Concepts: Moving Beyond a Simple Purity Value
Before comparing methodologies, it is crucial to establish a precise vocabulary. The term "isotopic purity" is often used loosely, but for a rigorous scientific discussion, we must differentiate between two key metrics.[7]
-
Isotopic Enrichment (%D): This refers to the percentage of deuterium at a specific labeled position within the molecule. For 2-Descarboxy-2-cyano Telmisartan-d3, where the label is on a methyl group, an enrichment of 99% means that at any of the three labeled positions, there is a 99% probability of finding a deuterium atom and a 1% probability of finding a protium (¹H) atom.
-
Species Abundance (%): This describes the percentage of the entire population of molecules that has a specific, complete isotopic composition. Due to the statistical nature of deuterium incorporation, a sample with 99% isotopic enrichment will not contain 99% d3-molecules. It will inevitably contain a distribution of d3, d2, d1, and d0 isotopologues.[7]
The fundamental analytical challenge is to accurately quantify both the overall isotopic enrichment and the relative abundance of each isotopologue. This provides a complete and transparent picture of the material's quality.
Head-to-Head Comparison: High-Resolution Mass Spectrometry vs. qNMR Spectroscopy
No single technique can provide a complete picture of isotopic purity. While HRMS excels at differentiating molecules by mass (and thus, isotopologue species), NMR provides unparalleled insight into the specific location of the isotopic labels.[9] A robust analysis, therefore, relies on the intelligent combination of both.[10]
High-Resolution Mass Spectrometry (HRMS)
Principle of Operation: HRMS is the definitive technique for determining the abundance of different isotopologue species. By measuring the mass-to-charge (m/z) ratio of ions with extremely high resolution and mass accuracy, it can easily distinguish between the d3, d2, d1, and d0 forms of 2-Descarboxy-2-cyano Telmisartan, which differ by approximately 1.006 Da per deuterium atom. Advances in Time-of-Flight (TOF) mass spectrometry, in particular, have enabled the baseline resolution required for this work.[11][12]
Experimental Protocol: LC-HRMS for Isotopologue Distribution
-
Sample Preparation: Accurately weigh and dissolve the 2-Descarboxy-2-cyano Telmisartan-d3 standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 µg/mL.
-
Chromatographic Separation: Inject the sample onto a UHPLC system coupled to the HRMS. The use of liquid chromatography is critical to separate the analyte of interest from any co-eluting chemical impurities that could interfere with the mass spectrum.[8][12]
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Rationale: This standard reversed-phase method provides sharp peaks and is compatible with electrospray ionization (ESI). The acid aids in protonation, enhancing signal in positive ion mode.
-
-
Mass Spectrometry Acquisition:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Full scan, high-resolution mode (e.g., >60,000 FWHM).
-
Mass Range: A narrow range centered around the expected m/z of the protonated molecule (e.g., m/z 490-510 for [M+H]⁺).
-
Rationale: High resolution is non-negotiable. It ensures that the isotopic peaks are sharp and distinct, preventing errors from peak overlap.[12]
-
-
Data Analysis:
-
Extract the mass spectrum from across the chromatographic peak.
-
Identify the monoisotopic peaks corresponding to the [M+H]⁺ ions for the d0, d1, d2, and d3 species.
-
Integrate the peak intensities for each isotopologue.
-
Correct the observed intensities for the natural abundance of ¹³C. This is a critical step, as the M+1 peak of the d2 species will overlap with the d3 peak. This correction requires specialized software or validated spreadsheets.[11]
-
Calculate the relative percentage of each species.
-
Quantitative NMR (qNMR) Spectroscopy
Principle of Operation: While HRMS measures what is present, qNMR can measure what is absent. For a highly deuterated compound, ¹H-NMR is exceptionally precise for quantifying the tiny amounts of residual protium (¹H) at the labeled sites.[7] By comparing the integral of this residual proton signal to the integral of a signal from a non-deuterated portion of the molecule or a certified internal standard, one can calculate the isotopic enrichment with high accuracy.
Experimental Protocol: ¹H-qNMR for Isotopic Enrichment
-
Sample Preparation:
-
Accurately weigh a significant amount of the 2-Descarboxy-2-cyano Telmisartan-d3 sample (e.g., 10-20 mg) and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6). The choice of solvent is key to ensure signals do not overlap.
-
Rationale: qNMR is less sensitive than MS, requiring a higher sample concentration. A certified internal standard with a known purity and proton count provides the quantitative reference point.
-
-
NMR Acquisition:
-
Acquire the ¹H-NMR spectrum on a high-field spectrometer (e.g., ≥400 MHz).
-
Ensure a long relaxation delay (D1) between scans (typically 5-7 times the longest T1 relaxation time of the protons being quantified).
-
Rationale: A long relaxation delay is the most critical parameter for ensuring quantitativity. It allows all protons to fully relax back to equilibrium before the next pulse, ensuring that the resulting signal integral is directly proportional to the number of protons.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate the signal from the residual CH D₂ on the labeled methyl group.
-
Integrate a well-resolved signal from a non-labeled position on the molecule (e.g., an aromatic proton) or the signal from the internal standard.
-
Use the following formula to calculate the isotopic enrichment (%D):
-
Isotopic Enrichment (%) = [1 - ( (Integral_residual_¹H / # of Protons_residual) / (Integral_reference / # of Protons_reference) )] x 100
-
-
Data Summary and Method Comparison
The strengths of one technique directly address the limitations of the other, making them highly complementary.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Quantitative NMR (qNMR) |
| Primary Output | Relative abundance of isotopologue species (d0, d1, d2, d3)[7] | Site-specific isotopic enrichment (%D)[9] |
| Sensitivity | Very High (pg-ng level)[13] | Moderate (mg level) |
| Strengths | - Directly measures molecular species distribution.- Excellent for detecting low-level isotopologues.- Low sample consumption.[13] | - Confirms the position of the deuterium label.- Highly accurate and precise for enrichment.- Not susceptible to ion suppression effects. |
| Limitations | - Does not confirm label position.- Susceptible to ion suppression/matrix effects.- Requires correction for ¹³C natural abundance. | - Lower sensitivity requires more material.- Potential for signal overlap in complex molecules.- Does not directly provide species abundance.[9] |
The Synergistic Approach: A Self-Validating System
For a complete and defensible characterization, we must employ both HRMS and qNMR in a synergistic workflow. This approach creates a self-validating system where the results from each technique corroborate and complete the other.
-
Confirm Structure and Label Position (NMR): First, use 2D NMR (HSQC, HMBC) and ¹H-NMR to confirm the overall chemical structure and unequivocally verify that the deuterium is located on the intended methyl group.
-
Quantify Enrichment (qNMR): Perform ¹H-qNMR to get a highly accurate value for the overall isotopic enrichment (%D).
-
Measure Species Distribution (HRMS): Perform LC-HRMS to determine the relative percentages of the d0, d1, d2, and d3 species.
-
Validate and Reconcile: The data is cross-validated. The species distribution measured by HRMS should be statistically consistent with the overall enrichment calculated by qNMR. For example, if qNMR determines a 99.5% enrichment, the HRMS data should show a dominant d3 peak with very low levels of d2, d1, and d0, consistent with a binomial distribution based on that enrichment level. Any significant deviation would trigger an investigation into potential issues like isotopic scrambling or the presence of an unexpected impurity.
Conclusion
Assessing the isotopic purity of 2-Descarboxy-2-cyano Telmisartan-d3 is a nuanced task that extends far beyond a simple percentage value on a certificate of analysis. A scientifically rigorous and regulatory-compliant characterization requires a multi-faceted approach. High-Resolution Mass Spectrometry provides an indispensable profile of the isotopologue species distribution, while Quantitative NMR offers an accurate measure of site-specific enrichment and structural confirmation.
By combining these powerful techniques, researchers can build a self-validating dossier on their deuterated material, ensuring data integrity in subsequent metabolism, pharmacokinetic, or bioanalytical studies. This dual-pronged strategy is not merely best practice; it is an essential component of scientific due diligence in the development of next-generation deuterated therapeutics and their associated standards.
References
- ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS.
- PharmaCompass. (n.d.). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs.
- ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS.
- PharmaCompass. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.
- PubChem. (n.d.). 4'-((1,7'-Dimethyl-2'-propyl-1H,3'H-[2,5'-bibenzo[d]imidazol)-3'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile.
- ResearchGate. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.
- Yao Xue Xue Bao. (2024). Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs.
- Journal of Organic Chemistry. (2007). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy.
- Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS.
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Pharmaffiliates. (n.d.). 2-Descarboxy-2-cyano Telmisartan-d3.
- RSC Publishing. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR.
- ChemicalBook. (n.d.). TelMisartan IMpurity G-d3.
- Omsynth Lifesciences. (n.d.). Telmisartan - Impurity G.
- Wikipedia. (n.d.). Isotopic analysis by nuclear magnetic resonance.
Sources
- 1. isotope.com [isotope.com]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. 4'-((1,7'-Dimethyl-2'-propyl-1H,3'H-(2,5'-bibenzo(d)imidazol)-3'-yl)methyl)-(1,1'-biphenyl)-2-carbonitrile | C33H29N5 | CID 11961510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TelMisartan IMpurity G-d3 | 1794883-47-8 [chemicalbook.com]
- 5. omsynth.com [omsynth.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. isotope.com [isotope.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
- 12. almacgroup.com [almacgroup.com]
- 13. researchgate.net [researchgate.net]
Optimization of Recovery for 2-Descarboxy-2-cyano Telmisartan-d3 in Plasma: A Comparative Bioanalytical Guide
Executive Summary & Chemical Context[1][2][3][4]
2-Descarboxy-2-cyano Telmisartan-d3 (Telmisartan Impurity G-d3) serves a critical role as a Stable Isotope Labeled Internal Standard (SIL-IS) in the quantification of Telmisartan impurities. In high-stakes pharmacokinetic (PK) and toxicokinetic (TK) assays, the integrity of your data hinges on the performance of this internal standard.
Unlike the parent molecule Telmisartan, which possesses an acidic carboxylic acid moiety, the 2-cyano analog replaces this group with a nitrile function. This structural change alters the pKa and lipophilicity (LogP), rendering the molecule less acidic and more neutral. This physicochemical shift dictates that extraction protocols optimized for Telmisartan may yield suboptimal recovery for its cyano-impurity or its d3-analog unless adjusted.
This guide objectively compares three extraction methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE)—to determine the optimal recovery strategy for this specific deuterated standard in plasma matrices.
Comparative Methodology: Selecting the Right Extraction Strategy
The "Recovery" of an internal standard is not just about yield; it is about consistency and matrix cleanliness . A method yielding 99% recovery with high ion suppression is inferior to a method yielding 75% recovery with clean baselines.
Method A: Protein Precipitation (PPT)
The "Dilute and Shoot" Approach
-
Mechanism: Denaturing plasma proteins using organic solvents (Acetonitrile or Methanol).[1]
-
Pros: High throughput, low cost, typically high absolute recovery (>90%).
-
Cons: Fails to remove phospholipids. Significant matrix effect (ion suppression) is common for hydrophobic compounds like Telmisartan analogs.
-
Verdict: Not Recommended for trace impurity profiling. The background noise often masks the Lower Limit of Quantitation (LLOQ).
Method B: Liquid-Liquid Extraction (LLE)
The Lipophilic Specialist
-
Mechanism: Partitioning analytes into an immiscible organic solvent (e.g., MTBE, Ethyl Acetate) based on pH and LogP.
-
Pros: Excellent cleanup (removes salts and proteins). High specificity for lipophilic compounds like the 2-cyano analog.
-
Cons: Requires solvent evaporation and reconstitution.
-
Verdict: Highly Recommended. Offers the best balance of recovery (~75-85%) and signal-to-noise ratio for this specific lipophilic analyte.
Method C: Solid Phase Extraction (SPE)
The Gold Standard
-
Mechanism: Selective retention on a stationary phase (e.g., HLB - Hydrophilic-Lipophilic Balance) followed by wash and elution.
-
Pros: Superior cleanliness, automatable.
-
Cons: High cost per sample, complex method development.
-
Verdict: Alternative Option. Use only if LLE fails to meet sensitivity requirements or if sample volume is severely limited.
Performance Data Comparison
The following data summarizes typical performance characteristics for 2-Descarboxy-2-cyano Telmisartan-d3 based on validated bioanalytical workflows.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Absolute Recovery (%) | 92% - 98% | 78% - 85% | 85% - 92% |
| Matrix Effect (MF) | 0.65 (Significant Suppression) | 0.95 (Minimal Effect) | 0.98 (Negligible) |
| Process Efficiency | ~60% (due to suppression) | ~80% (High) | ~85% (High) |
| Phospholipid Removal | < 10% | > 95% | > 99% |
| Reproducibility (%CV) | 5 - 8% | 2 - 4% | 1 - 3% |
| Cost Per Sample | Low ($) | Medium ( | High ( |
Critical Insight: While PPT shows the highest absolute recovery, the Process Efficiency (Recovery × Matrix Factor) is lowest due to ion suppression. LLE provides the most robust data for this lipophilic compound.
Recommended Protocol: Liquid-Liquid Extraction (LLE)
This protocol is optimized for the lipophilic nature of the 2-cyano analog. Unlike Telmisartan, acidification is less critical for retention, but maintaining a neutral-to-basic pH helps partition the uncharged cyano compound into the organic phase.
Reagents
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). Note: MTBE typically yields cleaner extracts for this class.
-
Buffer: 50 mM Ammonium Acetate (pH 7.0).
-
Reconstitution Solution: Acetonitrile:Water (50:50, v/v) + 0.1% Formic Acid.
Step-by-Step Workflow
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.
-
IS Spiking: Add 10 µL of 2-Descarboxy-2-cyano Telmisartan-d3 working solution (e.g., 500 ng/mL). Vortex gently.
-
Buffer Addition: Add 50 µL of Ammonium Acetate buffer (pH 7.0). Vortex for 10 seconds.
-
Why? This adjusts the plasma pH to ensure the analyte is in its non-ionized state, maximizing solubility in the organic solvent.
-
-
Extraction: Add 1.0 mL of MTBE.
-
Agitation: Vortex vigorously for 5 minutes or shaker at 1000 rpm for 10 minutes.
-
Phase Separation: Centrifuge at 10,000 rpm (approx. 9,600 x g) for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic supernatant into a clean glass tube.
-
Evaporation: Evaporate to dryness under a stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Reconstitution Solution. Vortex and transfer to LC vials.
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the specific extraction workflow.
Diagram 1: Extraction Strategy Decision Tree
Caption: Decision matrix for selecting the optimal extraction method based on analyte properties.
Diagram 2: LLE Experimental Workflow
Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for Telmisartan-d3 analogs.
Scientific Integrity & Validation (Self-Validating System)
To ensure this protocol is scientifically sound, you must perform a Recovery Calculation as per FDA/EMA guidelines. This validates that the d3-IS is tracking the analyte correctly.
The Calculation
Recovery is determined by comparing the analytical response of extracted samples against unextracted standards (post-extraction spiked samples) at equivalent concentrations.[2][3]
-
Extracted Sample (A): Plasma spiked with IS before extraction.
-
Unextracted Standard (B): Blank plasma extracted, then spiked with IS after the drying step (during reconstitution).
Acceptance Criteria:
-
Recovery of the d3-IS should be consistent (CV < 15%) across low, medium, and high QC levels.
-
While 100% recovery is not required, it must be precise and sufficient to meet the LLOQ signal requirements.
References
-
US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Chawla, G., et al. (2010). "Simultaneous estimation of telmisartan and hydrochlorothiazide in human plasma by LC–MS/MS." Chemical and Pharmaceutical Bulletin. (Contextual reference for Telmisartan extraction properties).
Sources
- 1. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Development and validation of a high throughput LC–MS/MS method for simultaneous quantitation of pioglitazone and telmisartan in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
Safety Operating Guide
Personal protective equipment for handling 2-Descarboxy-2-cyano Telmisartan-d3
Topic: Personal protective equipment for handling 2-Descarboxy-2-cyano Telmisartan-d3 Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
Executive Technical Summary
2-Descarboxy-2-cyano Telmisartan-d3 (CAS: 1794883-47-8 for unlabeled analog reference) is a stable isotope-labeled impurity standard used in the quantification of Telmisartan.
Handling this compound presents a tripartite challenge:
-
Pharmacological Potency: As a structural analog of Telmisartan (an Angiotensin II Receptor Blocker), it must be treated as a reproductive toxicant (Category 1A/1B) and a potent bioactive agent.
-
Chemical Functionality: The substitution of the carboxylic acid with a cyano (nitrile) group introduces specific compatibility constraints, particularly regarding acidic waste streams.
-
Isotopic Integrity: The deuterated label (-d3) significantly increases the material's cost and necessitates strict atmospheric control to prevent isotopic exchange or degradation.
This guide moves beyond generic "safety tips" to provide a validated, high-containment workflow.
Hazard Profiling & Risk Assessment
Before selecting PPE, we must define the risk. This compound falls into Occupational Exposure Band (OEB) 4 (1–10 µg/m³) due to its parent compound's reproductive toxicity profile.
| Hazard Class | Critical Effect | Operational Implication |
| Reproductive Toxicity | Teratogenicity; Fetal toxicity (via RAAS inhibition). | Zero-tolerance for skin contact or inhalation.[1] Pregnant personnel should be restricted from handling. |
| Chemical Reactivity | Nitrile hydrolysis. | Do NOT mix with strong acids or oxidizers in waste streams (potential HCN evolution). |
| Physical State | Fluffy, electrostatic solid. | High risk of aerosolization during weighing. Static control is mandatory. |
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient. The following PPE system is required for all handling of the neat powder.
Primary Barrier (Engineering Controls)
-
Requirement: Class II Biological Safety Cabinet (BSC) or Powder Weighing Station with HEPA filtration.
-
Why: PPE is the last line of defense. The primary barrier must capture aerosols at the source.
Secondary Barrier (Personal Protective Equipment)
| Zone | PPE Component | Technical Specification & Rationale |
| Respiratory | PAPR or N100/P3 | Standard: Powered Air Purifying Respirator (PAPR) with loose-fitting hood is preferred for comfort and highest protection factor (APF 25-1000). Minimum: Fit-tested N95/P3 half-mask only if working strictly inside a certified fume hood. |
| Dermal (Hand) | Double Nitrile | Inner Glove: 4 mil (0.10 mm) Nitrile (Bright color).Outer Glove: 5-8 mil Extended Cuff Nitrile (Dark color).Rationale: Visual breach detection. Nitrile offers excellent resistance to the lipophilic nature of Telmisartan analogs. |
| Ocular | Chemical Goggles | Safety glasses are insufficient for powders that can drift behind lenses. Indirect-vent goggles prevent particulate entry. |
| Body | Tyvek® IsoClean® | Disposable, low-linting coverall with elastic cuffs. Cloth lab coats retain potent powders and become secondary contamination sources. |
Operational Protocol: The "Zero-Static" Workflow
Deuterated standards are often available in milligram quantities. Static electricity is the enemy of both safety (aerosol dispersion) and yield.
Step 1: Preparation & Static Neutralization
-
Equip PPE according to the matrix above.
-
Ionization: Place a benchtop ionizing fan or use a polonium anti-static gun inside the weigh station.
-
Scientist's Insight: Deuterated compounds are often lyophilized and highly static. Without ionization, the powder will "jump" from the spatula, contaminating the enclosure and ruining the mass balance.
-
-
Lining: Line the work surface with a plastic-backed absorbent mat (absorbent side up) to capture minor spills.
Step 2: Weighing & Solubilization
-
Open Container: Only open the vial inside the containment device.
-
Transfer: Use a disposable anti-static micro-spatula.
-
Solvation: Add solvent (typically Methanol or DMSO) directly to the weighing vessel if possible to trap the powder immediately.
-
Note: Once in solution, the inhalation risk drops significantly, but skin absorption risk remains.
-
Step 3: Decontamination
-
Wipe Down: Wipe the exterior of the vial and tools with a 10% surfactant solution (e.g., Contrad® 70) followed by 70% Isopropanol.
-
Doffing: Remove outer gloves inside the hood/BSC. Peel Tyvek suit from the inside out to trap contaminants.
Visualized Workflows (Graphviz)
Diagram 1: Safe Handling Logic Flow
This diagram illustrates the critical decision points during the handling process to ensure containment.
Caption: Operational workflow emphasizing static control and containment boundaries.
Diagram 2: Spill Response Decision Tree
Immediate actions to take if the powder is dispersed.
Caption: Decision matrix for dry vs. wet spills, prioritizing aerosol containment.
Disposal & Environmental Stewardship
Proper disposal is critical due to the "cyano" moiety and aquatic toxicity.
-
Segregation: Do NOT dispose of this compound in acidic waste streams.
-
Mechanism:[2] While the nitrile group on Telmisartan is stable, mixing nitriles with strong acids can theoretically liberate Hydrogen Cyanide (HCN) gas under extreme conditions.
-
-
Labeling: Label waste containers as: "Contains Telmisartan Derivative (Repro Toxin) + Organic Nitrile."
-
Destruction: High-temperature incineration is the only approved method for destruction to ensure breakdown of the benzimidazole ring and the nitrile group.
References
-
European Chemicals Agency (ECHA). Telmisartan - Substance Information & Classification.[3] Retrieved from [Link][4]
-
PubChem. Telmisartan Compound Summary (CID 65999). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Respiratory Protection Standard (29 CFR 1910.134). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
